2-(2,3-Dimethylphenyl)ethanol
Description
BenchChem offers high-quality 2-(2,3-Dimethylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dimethylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLNWIYEDORQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-(2,3-Dimethylphenyl)ethanol
Physicochemical Profiling and Synthetic Significance of 2-(2,3-Dimethylphenyl)ethanol in Alpha-2 Adrenergic Agonist Development
Introduction to Alpha-2 Agonist Precursors
The development of highly selective alpha-2 adrenergic agonists, such as dexmedetomidine and medetomidine, requires rigorous control over synthetic intermediates. Among these, 2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5) occupies a critical position[1]. Recognized in pharmacopeial monographs as Dexmedetomidine Impurity 34 or Medetomidine Impurity 74, this compound serves both as a foundational building block in API (Active Pharmaceutical Ingredient) synthesis and as a highly monitored regulatory biomarker for drug purity ()[2].
Molecular Architecture and Physicochemical Profiling
Understanding the physicochemical behavior of 2-(2,3-Dimethylphenyl)ethanol is essential for optimizing downstream synthetic reactions and designing robust chromatographic isolation methods. The molecule consists of a 2,3-dimethyl-substituted benzene ring conjugated to an aliphatic ethanol side chain, rendering it a neutral, lipophilic primary alcohol.
Table 1: Physicochemical Properties of 2-(2,3-Dimethylphenyl)ethanol
| Property | Value | Scientific Implication |
| IUPAC Name | 2-(2,3-dimethylphenyl)ethanol | Dictates steric hindrance at the ortho/meta positions during coupling. |
| CAS Number | 40420-17-5 | Unique identifier for regulatory tracking and compliance[1]. |
| Molecular Formula | C10H14O | Baseline for mass spectrometric (MS) identification. |
| Molecular Weight | 150.22 g/mol | Utilized for stoichiometric calculations in Grignard reactions. |
| LogP (Octanol/Water) | ~2.20 | Indicates moderate lipophilicity, driving strong retention on C18 reversed-phase columns. |
| Topological Polar Surface Area (TPSA) | 20.20 Ų | Reflects the single hydroxyl group's contribution to hydrogen bonding. |
| Solubility Profile | Soluble in Dichloromethane, Ethyl Acetate | Guides the selection of extraction solvents during liquid-liquid partitioning[3]. |
Mechanistic Role in API Synthesis
The synthesis of medetomidine and its dextrorotatory enantiomer, dexmedetomidine, relies heavily on the structural framework provided by 2-(2,3-Dimethylphenyl)ethanol.
Causality in Synthetic Design: The process typically initiates with 2,3-dimethylbromobenzene, which is converted into a nucleophilic Grignard reagent (2,3-dimethylphenylmagnesium bromide). This intermediate undergoes a ring-opening nucleophilic addition with ethylene oxide to yield 2-(2,3-Dimethylphenyl)ethanol ()[4]. The primary alcohol is strategically chosen because it can be selectively oxidized (e.g., via Swern or Dess-Martin oxidation) to 2-(2,3-dimethylphenyl)acetaldehyde without over-oxidizing to the carboxylic acid. This aldehyde is the exact electrophilic precursor required for the subsequent construction of the imidazole ring (often via TosMIC and ammonia), finalizing the medetomidine scaffold.
Caption: Synthetic workflow of Dexmedetomidine highlighting the intermediate role of CAS 40420-17-5.
Chromatographic Resolution Protocols: A Self-Validating System
As a designated pharmacopeial impurity, the residual presence of 2-(2,3-Dimethylphenyl)ethanol must be strictly quantified in the final API batch. The following High-Performance Liquid Chromatography (HPLC) protocol is engineered as a self-validating system, leveraging the distinct ionization states of the API and the impurity.
Protocol: Isolation and Quantification of Impurity 34 / 74
-
Sample Preparation: Dissolve the Dexmedetomidine API in the mobile phase to a concentration of 1.0 mg/mL. Spike a control sample with 0.1% (w/w) 2-(2,3-Dimethylphenyl)ethanol reference standard to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Stationary Phase Selection: Deploy an Octadecylsilyl (C18) analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Expertise & Causality: The C18 matrix provides optimal hydrophobic retention for the neutral aliphatic chain and the aromatic ring of the alcohol.
-
-
Mobile Phase Configuration: Utilize a gradient elution system. Mobile Phase A: 0.05 M Potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid. Mobile Phase B: HPLC-grade Acetonitrile.
-
Expertise & Causality: At pH 3.0, the basic imidazole ring of Dexmedetomidine (pKa ~7.1) is fully protonated, drastically reducing its affinity for the hydrophobic stationary phase and causing it to elute early. Conversely, the neutral 2-(2,3-Dimethylphenyl)ethanol (LogP 2.20) remains unaffected by the acidic pH and is retained significantly longer. This vast difference in ionization states guarantees complete baseline separation and prevents the massive API peak tailing from masking the trace impurity.
-
-
Detection Parameters: Set the UV-Vis detector to dual wavelengths: 210 nm and 230 nm.
-
Expertise & Causality: 210 nm captures the maximum absorbance of the aliphatic alcohol moiety, ensuring high sensitivity, while 230 nm provides secondary confirmation via the aromatic system's pi-pi* transitions.
-
-
System Suitability (Self-Validation): The analytical run is considered valid only if the resolution ( Rs ) between the API peak and the impurity peak is ≥3.0 , and the relative standard deviation (RSD) of the impurity peak area across five replicate injections is ≤2.0% .
Regulatory Traceability and Pharmacopeial Grounding
In the highly regulated landscape of drug development, uncharacterized impurities pose significant toxicological risks. 2-(2,3-Dimethylphenyl)ethanol is commercially synthesized and supplied as a high-purity reference standard (often >95% purity) to meet the rigorous demands of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) ()[5]. By utilizing certified reference materials, analytical chemists can establish absolute traceability, ensuring that the integration of the impurity peak corresponds definitively to the mass of the residual intermediate, thereby safeguarding patient safety during anesthesia administration.
References
-
Title: 2-(2,3-Dimethylphenyl)ethanol (CID 33941) - Molecular Properties & Analysis Source: MolForge URL: [Link]
-
Title: Medetomidine Impurity 74 - CAS - 40420-17-5 Source: Axios Research URL: [Link]
Sources
- 1. 2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 [chemicalbook.com]
- 2. Medetomidine Impurity 74 - CAS - 40420-17-5 | Axios Research [axios-research.com]
- 3. biomall.in [biomall.in]
- 4. 2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 [chemicalbook.com]
- 5. Medetomidine Impurity 51 , 95% , 2197018-01-0 - CookeChem [cookechem.com]
Structural and Synthetic Profiling of 2,3-Dimethylphenethyl Alcohol: A Technical Whitepaper for Advanced API Development
Executive Overview
In the landscape of modern organic synthesis and pharmaceutical development, 2,3-dimethylphenethyl alcohol (IUPAC: 2-(2,3-dimethylphenyl)ethanol) serves as a foundational building block. Recognized primarily for its role as a critical intermediate in the synthesis of α2-adrenergic receptor agonists, this compound provides a highly specific steric and electronic profile necessary for targeted receptor binding. This whitepaper deconstructs the structural formula, molecular weight, physicochemical properties, and validated synthetic methodologies of 2,3-dimethylphenethyl alcohol, providing drug development professionals with a rigorous framework for its application.
Molecular Architecture & Structural Formula
The structural formula of 2,3-dimethylphenethyl alcohol (C₁₀H₁₄O ) is defined by a central aromatic core with specific regiochemical substitutions.
-
Aromatic Core: A benzene ring serves as the hydrophobic foundation.
-
Alkyl Substitutions: Two methyl groups are positioned at the ortho (C2) and meta (C3) positions relative to the primary functional chain.
-
Functional Chain: A 2-hydroxyethyl moiety (-CH₂CH₂OH) is attached at the C1 position, providing a primary alcohol that acts as a versatile synthetic handle.
Causality in Drug Design: The 2,3-dimethyl substitution pattern is not arbitrary; it is mechanistically vital. In downstream Active Pharmaceutical Ingredients (APIs) like Dexmedetomidine, these adjacent methyl groups create a distinct steric hindrance that forces the molecule into a specific conformation. This conformation is strictly required to perfectly occupy the hydrophobic pocket of the α2-adrenergic receptor, thereby dictating the drug's high subtype selectivity and clinical efficacy.
Figure 1: Structural deconstruction of 2,3-dimethylphenethyl alcohol and functional significance.
Quantitative Physicochemical Profiling
Understanding the exact molecular weight and physicochemical properties is critical for predicting the pharmacokinetic behavior of downstream derivatives. The compound exhibits a molecular weight of 150.22 g/mol , making it an ideal, low-molecular-weight precursor that easily complies with Lipinski’s Rule of Five when integrated into larger API scaffolds ().
| Property | Value | Clinical/Synthetic Significance |
| Molecular Formula | C₁₀H₁₄O | Defines the atomic composition and mass balance. |
| Molecular Weight | 150.22 g/mol | Low MW ensures downstream APIs remain within the ≤500 Da limit for oral bioavailability. |
| SMILES String | CC1=C(C(=CC=C1)CCO)C | Enables precise computational modeling and structural queries. |
| LogP (Partition Coefficient) | 2.20 | Indicates moderate lipophilicity, favorable for organic phase extractions during synthesis. |
| Topological Polar Surface Area | 20.20 Ų | Low TPSA reflects high membrane permeability potential for derived compounds. |
| Hydrogen Bond Donors/Acceptors | 1 / 1 | The single hydroxyl group provides predictable, singular reactivity without cross-linking. |
Strategic Role in API Synthesis
In the pharmaceutical industry, 2,3-dimethylphenethyl alcohol is heavily tracked as both a critical intermediate and a monitored impurity. It is officially cataloged as Dexmedetomidine Impurity 34 and Medetomidine Impurity 74 (1[1],[2]). The primary hydroxyl group undergoes halogenation (e.g., conversion to a bromide or chloride) or oxidation to an aldehyde, which is subsequently coupled with imidazole derivatives to form the final sedative APIs.
Figure 2: Synthetic workflow from 2,3-dimethylphenylacetic acid to downstream API applications.
Validated Synthetic Methodology: Carboxylic Acid Reduction
To synthesize 2,3-dimethylphenethyl alcohol with high purity (>98%), the standard industry protocol involves the chemoselective reduction of 2,3-dimethylphenylacetic acid .
Mechanistic Rationale: While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it is highly pyrophoric and can lead to over-reduction or aggressive exothermic reactions. Borane-Tetrahydrofuran complex (BH₃·THF) is selected instead because of its superior chemoselectivity for carboxylic acids over esters or amides, and its milder, highly controllable reaction kinetics.
Step-by-Step Protocol: BH₃·THF Reduction
This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and safety.
-
System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert Argon gas for 15 minutes to eliminate atmospheric moisture, which violently degrades borane reagents.
-
Substrate Solvation: Dissolve 10.0 g (60.9 mmol) of 2,3-dimethylphenylacetic acid in 100 mL of anhydrous THF. Stir until a homogenous solution is achieved.
-
Thermal Control & Reagent Addition: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Cooling is mandatory to control the initial exothermic hydride transfer and prevent the volatilization of THF. Slowly add 90 mL of BH₃·THF (1.0 M in THF, 90.0 mmol, 1.5 eq) dropwise via a pressure-equalizing dropping funnel over 30 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C). Stir under Argon for 4 to 6 hours.
-
In-Process Validation (TLC): Withdraw a 0.1 mL aliquot, quench with 1 drop of methanol, and spot on a silica TLC plate. Elute with Hexane:Ethyl Acetate (7:3). The reaction is complete when the starting material spot (lower Rf due to carboxylic acid) completely disappears, replaced by the product spot (higher Rf).
-
Controlled Quenching: Re-cool the flask to 0 °C. Carefully add 20 mL of Methanol dropwise. Causality: Methanol safely and predictably decomposes unreacted borane into trimethyl borate and hydrogen gas. Wait until hydrogen evolution (bubbling) ceases entirely.
-
Workup & Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator. Partition the resulting residue between 150 mL of Ethyl Acetate and 100 mL of 1M HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield 2,3-dimethylphenethyl alcohol as a clear, viscous oil.
Analytical Validation Framework
To verify the structural integrity of the synthesized 2,3-dimethylphenethyl alcohol, the following analytical signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz): Look for the distinct triplet of the terminal hydroxyl-adjacent methylene (-CH₂-OH) around δ 3.80 ppm, and the two singlet peaks for the aromatic methyl groups around δ 2.25 and 2.30 ppm.
-
Mass Spectrometry (ESI-MS): Confirmation of the exact mass. The molecular ion peak [M+H]⁺ should be observed at m/z 151.11, corresponding to the molecular weight of 150.22 g/mol .
References
- MolForge Compound Database. "2-(2,3-Dimethylphenyl)ethanol (CID 33941) - Molecular Properties & Analysis." MolForge AI & Science.
- ChemicalBook. "2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 Chemical Properties and Uses." ChemicalBook.
- CookeChem. "Medetomidine Impurity 51 / Dexmedetomidine Impurities." CookeChem Pharmaceutical Intermediates.
Sources
The Olfactory Architecture of 2,3-Dimethylphenethyl Alcohol: A Technical Guide
Executive Summary: The Evolution of Aryl Alkyl Alcohols
Aryl Alkyl Alcohols (AAAs) form the structural backbone of countless floral accords in modern perfumery and pharmaceutical masking agents. While 2-phenylethanol (phenethyl alcohol) is universally recognized as the quintessential rose odorant, targeted methylation of its molecular framework yields profound shifts in receptor binding affinity and olfactory perception.
This whitepaper provides an in-depth analysis of 2,3-dimethylphenethyl alcohol (2,3-DMPEA) . A critical distinction must be made in the laboratory: 2,3-DMPEA (a ring-methylated derivative) is structurally and olfactorily distinct from the ubiquitous side-chain methylated analog, α,α-dimethylphenethyl alcohol. While the latter is a well-documented lilac/hyacinth odorant ( [1]), 2,3-DMPEA offers a heavier, more complex woody-rose profile due to the restricted rotational freedom of its aromatic ring. Understanding these structure-odor relationships (SOR) is paramount for scientists engineering controlled-release [2].
Molecular Identity & Physicochemical Framework
To predict the behavior of 2,3-DMPEA in complex matrices—whether hydroalcoholic fine fragrances or lipid-rich topical emulsions—we must first analyze its physicochemical parameters. As detailed in the [3], the addition of two methyl groups at the ortho and meta positions relative to the ethyl alcohol side chain significantly increases the molecule's lipophilicity compared to its parent compound.
Table 1: Physicochemical Properties of 2,3-DMPEA
| Property | Value | Formulation Causality & Impact |
| IUPAC Name | 2-(2,3-dimethylphenyl)ethanol | Defines structural identity and ring substitution pattern. |
| CAS Number | 40420-17-5 | Unique registry identifier for regulatory compliance. |
| Molecular Weight | 150.22 g/mol | Pushes the molecule into the "middle note" volatility range. |
| LogP | 2.20 | High lipophilicity; ensures favorable partitioning into lipid phases of emulsions. |
| TPSA | 20.20 Ų | Low topological polar surface area; predicts excellent epidermal penetration. |
Structure-Odor Relationship (SOR) & Receptor Dynamics
The olfactory characteristics of 2,3-DMPEA are a direct consequence of its spatial geometry. In the parent molecule (2-phenylethanol), the unhindered aromatic ring allows for flexible docking within the hydrophobic pockets of Olfactory Receptors (ORs).
By introducing methyl groups at the 2 and 3 positions, two mechanistic changes occur:
-
Steric Hindrance: The bulky methyl group at the ortho position (C2) restricts the rotational freedom of the primary alcohol side chain. This locks the molecule into a specific conformation that binds differently to the OR binding site.
-
Electronic Inductive Effects: The electron-donating nature of the methyl groups increases the electron density of the aromatic π-system, altering the non-covalent π-π interactions between the odorant and aromatic amino acid residues (like phenylalanine or tyrosine) within the receptor pocket.
Olfactory signal transduction pathway illustrating 2,3-DMPEA receptor binding and depolarization.
Table 2: Olfactory Profile Breakdown
| Odor Facet | Descriptor | Structural Driver |
| Primary | Heavy Floral / Warm Rose | The primary alcohol side chain mimicking 2-phenylethanol. |
| Secondary | Herbaceous / Woody | Increased steric bulk from the ortho/meta methyl groups. |
| Tertiary | Earthy / Green | Altered π-electron density interacting with OR hydrophobic pockets. |
Analytical Methodology: GC-O & AEDA Protocol
To accurately quantify the sensory impact of 2,3-DMPEA within a complex formulation, standard Gas Chromatography-Mass Spectrometry (GC-MS) is insufficient. GC-MS relies on ionization efficiency, which does not correlate with human olfactory thresholds. Therefore, we employ Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) . This self-validating system determines the Flavor Dilution (FD) factor, providing a direct correlation between the analyte's concentration and its human detection threshold.
Step-by-Step Protocol: Odor Activity Value (OAV) Determination
Step 1: Matrix Extraction & Concentration
-
Action: Dissolve 1.0 g of the target matrix in 10 mL of dichloromethane (DCM).
-
Causality: DCM is explicitly selected for its high volatility and excellent solvation of moderately lipophilic compounds like 2,3-DMPEA (LogP 2.20). This ensures complete extraction without requiring high heat, preventing the thermal degradation of delicate volatile molecules.
-
Action: Concentrate the extract to 1.0 mL under a gentle stream of ultra-pure nitrogen at 20°C.
Step 2: Serial Dilution Preparation
-
Action: Prepare a 1:2 serial dilution of the concentrated extract using DCM, creating a dilution cascade (1:2, 1:4, 1:8... up to 1:1024).
Step 3: Chromatographic Separation
-
Action: Inject 1.0 µL of each dilution into a GC equipped with a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm).
-
Causality: A polar column is critical. The hydroxyl group of 2,3-DMPEA hydrogen-bonds with the polar stationary phase, ensuring it resolves cleanly from highly abundant, structurally similar non-polar hydrocarbons that would otherwise co-elute and mask the odor.
-
Action: Run the oven program: 40°C (hold 2 min), ramp at 6°C/min to 240°C (hold 5 min).
Step 4: Effluent Splitting & Olfactometry
-
Action: Split the column effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port (250°C).
-
Causality: The sniffing port must be continuously humidified with makeup water. This prevents the desiccation of the human assessor's nasal mucosa during extended sniffing sessions, ensuring consistent receptor sensitivity and preventing olfactory fatigue.
Step 5: Flavor Dilution (FD) Factor Calculation
-
Action: Three trained assessors evaluate the effluent. The highest dilution factor at which the specific "herbaceous-rose" note of 2,3-DMPEA is perceptible is recorded as its FD factor.
Step-by-step Gas Chromatography-Olfactometry (GC-O) and AEDA workflow for odor profiling.
Formulation Dynamics & Stability
The integration of 2,3-DMPEA into commercial products requires an understanding of its chemical stability and matrix interactions.
-
Chemical Stability: As a primary alcohol, 2,3-DMPEA is highly stable in both basic and mildly acidic environments. Unlike aldehydes (e.g., hydroxycitronellal), it does not undergo nucleophilic attack by primary amines to form Schiff bases. This makes it an exceptionally stable floralizer in aggressive bases like hair colorants or depilatory creams.
-
Hydroalcoholic Systems: In fine fragrances (ethanol/water matrices), its molecular weight (150.22 g/mol ) and LogP (2.20) ensure a moderate evaporation rate. It acts as a structural bridge, anchoring highly volatile citrus top notes while seamlessly blending into heavier woody base notes.
-
Emulsion Systems: In oil-in-water (O/W) emulsions, 2,3-DMPEA partitions favorably into the internal lipid phase. This thermodynamic preference results in a delayed-release profile; the odorant is only liberated as the emulsion physically breaks upon application to the skin, providing a prolonged sensory experience.
References
Navigating the Uncharted: A Technical Guide to the Physicochemical Characterization of 2-(2,3-Dimethylphenyl)ethanol
Abstract
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The physical properties of a compound, such as its melting and boiling points, are fundamental to its purification, formulation, and overall viability as a therapeutic agent. This guide addresses the current informational gap regarding the specific melting and boiling point data for 2-(2,3-Dimethylphenyl)ethanol. In the absence of established literature values, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for the precise determination of these critical physicochemical parameters. We will explore the theoretical underpinnings of phase transitions, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data.
Introduction: The Significance of Physical Constants in Drug Development
The journey of a drug candidate from synthesis to clinical application is paved with a series of rigorous characterization steps. Among the most fundamental of these are the determination of the melting and boiling points. These are not mere numbers, but rather fingerprints of a compound's identity and purity.
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[1][2][3] This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a synthesized compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. Boiling point is highly dependent on pressure and is a key indicator of a substance's volatility. This property is critical for purification techniques such as distillation and for understanding a compound's stability and handling requirements. The addition of non-volatile solutes to a pure solvent will elevate the boiling point, a colligative property that depends on the concentration of the solute.[4][5][6][7][8]
Given that 2-(2,3-Dimethylphenyl)ethanol is not extensively characterized in publicly available literature, this guide provides the necessary framework for any research team to independently and accurately determine its melting and boiling points.
Synthesis of 2-(2,3-Dimethylphenyl)ethanol: A Plausible Route
To characterize a compound, one must first obtain it. While a specific, validated synthesis for 2-(2,3-Dimethylphenyl)ethanol is not readily found in the literature, a plausible and effective route can be adapted from established organometallic chemistry principles. A common method for the synthesis of phenylethanol derivatives involves the reaction of a Grignard reagent with an appropriate electrophile.
A potential synthetic pathway starts with the formation of a Grignard reagent from 2,3-dimethylbromobenzene. This is then reacted with ethylene oxide. The subsequent acidic workup will yield the desired 2-(2,3-Dimethylphenyl)ethanol.
Reaction Scheme:
-
Grignard Reagent Formation: 2,3-Dimethylbromobenzene reacts with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form 2,3-dimethylphenylmagnesium bromide.
-
Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening.
-
Acidic Workup: The resulting alkoxide is then protonated in an acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) to yield 2-(2,3-Dimethylphenyl)ethanol.
Determination of Melting Point: Protocols and Principles
The melting point of a solid can be determined using several established methods. The choice of method often depends on the amount of sample available and the required accuracy.
Theoretical Foundation: The Impact of Intermolecular Forces and Purity
The melting point of a substance is a direct reflection of the strength of the intermolecular forces holding the molecules together in a crystal lattice.[9][10][11][12] For 2-(2,3-Dimethylphenyl)ethanol, these forces would primarily be London dispersion forces due to the aromatic ring and alkyl groups, and hydrogen bonding due to the hydroxyl group. The energy required to overcome these forces dictates the melting temperature.
As previously mentioned, impurities disrupt the uniform crystal lattice structure, leading to a melting point depression and a broadened melting range .[1][2][3] Therefore, a sharp melting range is a strong indicator of a pure compound.
Experimental Protocol: Mel-Temp Apparatus
The Mel-Temp apparatus is a common and reliable instrument for melting point determination.[13][14][15][16]
Materials:
-
Mel-Temp apparatus
-
Capillary tubes (sealed at one end)
-
Sample of 2-(2,3-Dimethylphenyl)ethanol
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline 2-(2,3-Dimethylphenyl)ethanol onto a clean watch glass. Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid. The sample height in the capillary should be approximately 2-3 mm.[13]
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
Apparatus Setup: Insert the capillary tube into the sample holder of the Mel-Temp apparatus.
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-15°C per minute).[13][15] Note the approximate temperature at which the sample melts. This will provide a target range for a more accurate measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[15] Prepare a new sample. Heat the sample rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[13]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[17]
Experimental Protocol: Thiele Tube Method
The Thiele tube provides a simple and effective way to determine melting points using a heated oil bath that ensures uniform temperature distribution through convection currents.[18][19][20]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (with a suitable range)
-
Capillary tube with the sample
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or a microburner
-
Clamp and stand
Procedure:
-
Apparatus Setup: Clamp the Thiele tube to a stand. Fill the tube with mineral oil to a level just above the top of the side arm.
-
Sample Attachment: Attach the packed capillary tube to the thermometer using a small rubber band. The sample should be positioned adjacent to the thermometer bulb.
-
Immersion: Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample and the thermometer bulb are immersed in the oil. The rubber band should be above the oil level to prevent it from dissolving in the hot oil.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[18] The convection currents will circulate the hot oil.
-
Observation and Recording: As the temperature approaches the expected melting point, slow the heating rate to about 1-2°C per minute. Record the melting range as described for the Mel-Temp method.
Visualizing the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point: Protocols and Principles
For a novel compound available in limited quantities, a micro-boiling point determination method is the most appropriate.
Theoretical Foundation: Vapor Pressure and Intermolecular Forces
A liquid boils when its vapor pressure equals the external pressure.[8] The intermolecular forces in the liquid phase must be overcome for molecules to escape into the vapor phase.[9][11][12][21] The stronger the intermolecular forces, the lower the vapor pressure at a given temperature, and consequently, the higher the boiling point. For 2-(2,3-Dimethylphenyl)ethanol, the hydrogen bonding capability of the hydroxyl group is expected to significantly increase its boiling point compared to a non-polar analogue of similar molecular weight.
Experimental Protocol: Micro-Boiling Point Determination
This method is suitable for small sample volumes (less than 1 mL).[22][23]
Materials:
-
Small test tube (e.g., 10 x 75 mm) or a fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or a beaker with high-boiling mineral oil
-
Rubber band or a small piece of rubber tubing
-
Heating source (Bunsen burner or hot plate)
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a few drops of 2-(2,3-Dimethylphenyl)ethanol into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the liquid. The open end of the capillary should be submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube or an oil bath in a beaker. Heat the apparatus gently.
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding. Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the liquid is boiling and its vapor is filling the capillary.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the temperature at this point. This is the boiling point of the liquid.[18]
Visualizing the Micro-Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Data Summary and Interpretation
The experimentally determined melting and boiling points should be recorded and reported as a range.
| Physical Property | Expected Observation for a Pure Sample | Data for 2-(2,3-Dimethylphenyl)ethanol |
| Melting Point | A sharp range of 0.5-2°C. | To be determined experimentally. |
| Boiling Point | A single, reproducible temperature at a given pressure. | To be determined experimentally. |
A broad melting range (greater than 2°C) would suggest the presence of impurities, necessitating further purification of the synthesized 2-(2,3-Dimethylphenyl)ethanol. The boiling point should be reported along with the atmospheric pressure at which it was measured, as boiling point is pressure-dependent.
Conclusion
References
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
ChemTalk. (2023, August 8). Influence of Intermolecular Forces. [Link]
-
Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. [Link]
-
Vedantu. (2022, November 28). Boiling Point Elevation: Key Concepts, Examples & Applications. [Link]
-
Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. [Link]
-
Wikipedia. (n.d.). Boiling-point elevation. [Link]
-
PURKH. (n.d.). Boiling-Point Elevation: Exploring the Phenomenon and Its Practical Implications. [Link]
-
Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]
-
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]
-
Wikipedia. (n.d.). Thiele tube. [Link]
-
Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. [Link]
-
Fiveable. (2025, August 15). Boiling point elevation Definition - Physical Chemistry II.... [Link]
-
University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
The Physics Classroom. (n.d.). Boiling Point Elevation — Colligative Property Explained. [Link]
-
Grokipedia. (n.d.). Melting-point depression. [Link]
-
My Life Science Career. (2025, September 18). Determination of Melting Point Lab. [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]
-
Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. [Link]
-
Wikipedia. (n.d.). Melting-point depression. [Link]
-
Toulabi, H., et al. (2015, March 15). An easy method and two steps for synthesis of the medetomidine with high yield. Iranian Journal of Organic Chemistry, 6(3), 1487-1491. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
-
IBChem. (n.d.). Melting point depression. [Link]
-
Journal of Chemical Education. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. [Link]
-
Scribd. (n.d.). Understanding Melting Range and Depression | PDF. [Link]
- Google Patents. (n.d.). CN102249921A - 2-(2,3-dimethyl phenyl)
- Google Patents. (n.d.). CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.
-
Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]
-
Patsnap. (2016, April 20). Method for preparing 2,3-dimethyl benzaldehyde. [Link]
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- 18. timstar.co.uk [timstar.co.uk]
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Predictive Metabolic Profiling of 2-(2,3-Dimethylphenyl)ethanol: A Comprehensive In Silico and In Vitro Guide
Executive Summary & Structural Rationale
2-(2,3-Dimethylphenyl)ethanol, also known as 2,3-dimethylphenethyl alcohol, is an aromatic compound characterized by a 2,3-dimethylphenyl ring conjugated to an ethanol moiety. It is frequently encountered in chemical synthesis and is a recognized impurity in the manufacturing of active pharmaceutical ingredients such as the α2-adrenergic agonist dexmedetomidine[1].
Understanding the metabolic fate of this compound is critical for toxicological assessments and pharmacokinetic modeling. The metabolic liability of 2-(2,3-Dimethylphenyl)ethanol is dictated by two primary functional groups:
-
The Primary Alcohol (-CH₂CH₂OH): Highly susceptible to sequential oxidation by cytosolic dehydrogenases.
-
The 2,3-Dimethylphenyl Ring: The sterically accessible methyl groups serve as prime targets for benzylic oxidation by Cytochrome P450 (CYP) enzymes.
When predicting the metabolism of uncharacterized small molecules, modern workflows leverage2 to map out thermodynamically probable biotransformations[2]. By combining these computational predictions with structural homology data from related compounds, we can establish a highly accurate predictive framework.
Mechanistic Breakdown of Predicted Pathways
Pathway A: Cytosolic Oxidation (The Major Route)
Phenethyl alcohol derivatives are predominantly metabolized via the 3[3].
-
Mechanism: ADH oxidizes the primary alcohol to 2-(2,3-dimethylphenyl)acetaldehyde. Subsequently, ALDH rapidly converts the intermediate aldehyde into 2-(2,3-dimethylphenyl)acetic acid.
-
Causality: Aldehydes are generally transient, electrophilic, and potentially toxic; biological systems have evolved to rapidly oxidize them to stable carboxylic acids, which are highly water-soluble and readily excreted.
Pathway B: CYP450-Mediated Aliphatic Hydroxylation
The 2,3-dimethylphenyl moiety is a known pharmacophore in the sedative dexmedetomidine. Clinical pharmacokinetic studies demonstrate that this specific ring system undergoes extensive aliphatic hydroxylation, 4[4][5][6].
-
Mechanism: CYP2A6 (and potentially CYP3A4) will catalyze the benzylic hydroxylation of the methyl groups, yielding 2-(2-hydroxymethyl-3-methylphenyl)ethanol.
-
Causality: CYP2A6 possesses a compact, highly hydrophobic active site topology that specifically favors the oxidation of small, semi-planar aromatic systems with alkyl substituents, making the 2,3-dimethylphenyl ring a perfect substrate fit.
Pathway C: Phase II Glucuronidation
The primary hydroxyl group provides a direct site for Phase II conjugation without the need for prior Phase I activation.
-
Mechanism: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the formation of an O-glucuronide[5][6].
-
Causality: Glucuronidation adds a large, highly polar sugar moiety to the molecule, drastically reducing its logP and facilitating rapid renal clearance.
Predicted Phase I and Phase II metabolic pathways of 2-(2,3-Dimethylphenyl)ethanol.
Quantitative Data Summarization
To facilitate LC-HRMS targeted screening, the predicted metabolites, their exact mass shifts, and putative enzymes are summarized below.
| Metabolite ID | Predicted Structure | Biotransformation | Putative Enzyme(s) | Expected Mass Shift (Δ Da) |
| M1 | 2-(2,3-Dimethylphenyl)acetaldehyde | Alcohol Oxidation | ADH / CYP450 | -2.016 |
| M2 | 2-(2,3-Dimethylphenyl)acetic acid | Aldehyde Oxidation | ALDH | +13.979 |
| M3 | 2-(Hydroxymethyl-methylphenyl)ethanol | Aliphatic Hydroxylation | CYP2A6, CYP3A4 | +15.995 |
| M4 | 2-(2,3-Dimethylphenyl)ethanol O-glucuronide | Direct Glucuronidation | UGTs (e.g., UGT2B10) | +176.032 |
Experimental Methodology for Validation (In Vitro)
To transition from in silico predictions to empirical evidence, a self-validating in vitro system using Human Liver Microsomes (HLMs) and S9 fractions is required. This protocol is designed to isolate specific pathways by manipulating essential cofactors, allowing scientists to definitively prove enzyme causality.
Step-by-Step Incubation Protocol
-
Preparation of the Incubation Matrix:
-
Suspend pooled HLMs (1.0 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Causality: MgCl₂ is a crucial cofactor that stabilizes the enzyme-substrate complex and is strictly required for the optimal catalytic activity of microsomal CYPs.
-
-
Substrate Addition:
-
Spike 2-(2,3-Dimethylphenyl)ethanol to a final concentration of 10 µM. Ensure the organic solvent (e.g., DMSO) remains <0.1% v/v.
-
Causality: Organic solvents at higher concentrations act as competitive inhibitors or denaturants for CYP450 enzymes.
-
-
Cofactor Initiation (Pathway Isolation):
-
To isolate CYP-mediated pathways (M3): Add 1 mM NADPH.
-
To isolate ADH/ALDH pathways (M1, M2): Use human S9 fractions (which contain cytosolic enzymes) and add 1 mM NAD⁺.
-
To isolate UGT pathways (M4): Add 2 mM UDPGA and 25 µg/mL alamethicin.
-
Causality: UGTs are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site, thereby preventing false negatives in Phase II prediction.
-
-
Incubation and Quenching:
-
Incubate the mixtures at 37°C for 60 minutes in a shaking water bath.
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., d5-phenethyl alcohol).
-
Causality: Cold acetonitrile instantly disrupts the hydration shell of the proteins, denaturing them and stopping the enzymatic reaction at a precise time point, while simultaneously extracting the small-molecule metabolites.
-
-
Centrifugation and LC-HRMS Analysis:
-
Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in both positive and negative electrospray ionization (ESI) modes.
-
Self-validating in vitro workflow for metabolite identification using LC-HRMS.
References
-
Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. ResearchGate. 2[2]
-
Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50). INCHEM. 3[3]
-
Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. PMC - NIH. 5[5]
-
CYP2A6 genetic variation and dexmedetomidine disposition. PMC - NIH. 4[4]
-
21-038 Precedex Clinical Pharmacology Biopharmaceutics Review Part 1. FDA.gov. 6[6]
-
2-(2,3-DIMETHYLPHENYL)ETHANOL CAS#: 40420-17-5. ChemicalBook. 1[1]
Sources
- 1. 2-(2,3-DIMETHYLPHENYL)ETHANOL CAS#: 40420-17-5 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50) [inchem.org]
- 4. CYP2A6 genetic variation and dexmedetomidine disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 2-(2,3-Dimethylphenyl)ethanol from o-Xylene
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Retrosynthetic Rationale
The compound 2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5)[1] is a highly valued building block in the synthesis of active pharmaceutical ingredients (APIs), specialized fragrances, and advanced polymeric materials.
While the starting material is often referred to as 2,3-dimethylbenzene, its standard IUPAC designation is 1,2-dimethylbenzene (commonly known as o-xylene). A direct Friedel-Crafts alkylation of o-xylene with ethylene oxide is generally avoided in rigorous pharmaceutical synthesis. The steric hindrance imposed by the adjacent methyl groups heavily biases electrophilic aromatic substitution toward the less hindered 4-position, yielding the undesired 3,4-dimethylphenyl isomer.
To achieve absolute regiocontrol, this protocol utilizes a three-step workflow:
-
Electrophilic Bromination: Controlled bromination of o-xylene followed by stringent isomer resolution to isolate 1-bromo-2,3-dimethylbenzene (3-bromo-o-xylene).
-
Oxidative Addition: Formation of the Grignard reagent, 2,3-dimethylphenylmagnesium bromide.
-
Nucleophilic Ring-Opening: Epoxide addition using ethylene oxide to yield the target phenethyl alcohol.
Mechanistic Pathway & Workflow Visualization
Fig 1: Synthetic workflow for 2-(2,3-Dimethylphenyl)ethanol from o-xylene.
Step-by-Step Experimental Protocols
Protocol A: Bromination of o-Xylene and Isomer Resolution
Causality & Rationale: Bromination of o-xylene yields a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene[2]. Because their boiling points are nearly identical (215 °C and 214 °C, respectively)[3][4], standard fractional distillation is insufficient for pharmaceutical-grade purity. Isomeric resolution is achieved post-reaction via preparative Simulated Moving Bed (SMB) chromatography or fractional crystallization of their sulfonate derivatives.
-
Reaction Setup: Charge a flame-dried 1 L three-neck round-bottom flask with o-xylene (500 g, 4.72 mol) and iron filings (12 g) as a Lewis acid catalyst precursor.
-
Electrophilic Addition: Cool the mixture to 0 °C using an ice-salt bath. Add bromine (660 g, 4.13 mol) dropwise over 3 hours. Mechanistic Note: Maintaining the temperature at or below 0 °C is critical to suppress the formation of polybrominated byproducts[2].
-
Quench & Wash: Allow the mixture to stir overnight. Quench the unreacted bromine by washing the organic layer with 10% aqueous sodium bisulfite ( NaHSO3 ), followed by a 3% NaOH wash to remove residual HBr .
-
Isomer Resolution: Subject the crude organic layer to preparative HPLC (normal phase, silica, hexane eluent) to isolate pure 1-bromo-2,3-dimethylbenzene (3-bromo-o-xylene).
-
In-Process Check: Verify isomeric purity via Capillary GC; the 3-bromo isomer must be >98% pure before proceeding to Grignard formation.
-
Protocol B: Preparation of 2,3-Dimethylphenylmagnesium Bromide
Causality & Rationale: Iodine ( I2 ) is utilized as an initiator. It reacts with the passivating magnesium oxide ( MgO ) layer on the turnings, exposing the highly reactive zero-valent magnesium metal necessary for the oxidative addition into the strong Csp2−Br bond.
-
Initiation: In a strictly anhydrous, nitrogen-purged 2 L flask, add magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine. Add 50 mL of anhydrous Tetrahydrofuran (THF).
-
Activation: Add a 5 mL aliquot of 1-bromo-2,3-dimethylbenzene (from a prepared solution of 185 g / 1.0 mol in 450 mL THF). Heat gently to 60 °C. Self-Validation: The reaction has initiated when the brown iodine color dissipates and the solution becomes cloudy with localized boiling.
-
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.
-
Maturation: Reflux the mixture for an additional 2 hours to ensure complete conversion. Cool to room temperature.
Protocol C: Epoxide Ring-Opening to Yield Target Alcohol
Causality & Rationale: Ethylene oxide is highly reactive. The reaction must be kept at 0 °C during addition to prevent exothermic runaway and Wurtz-type coupling side reactions. The reaction is quenched with NH4Cl rather than a strong acid (like HCl ) to prevent the acid-catalyzed dehydration of the newly formed alcohol into a styrene derivative.
-
Epoxide Addition: Cool the Grignard reagent to 0 °C. Slowly bubble anhydrous ethylene oxide gas (52.8 g, 1.2 mol) into the solution via a subsurface dispersion frit. (Safety: Ethylene oxide is a toxic, flammable gas; perform strictly in a high-flow fume hood).
-
Nucleophilic Attack: Allow the reaction mixture to slowly warm to 25 °C and stir for 4 hours. The mixture will form a thick, gelatinous magnesium alkoxide complex.
-
Mild Quench: Cool the flask back to 0 °C. Carefully quench the reaction by adding 500 mL of saturated aqueous ammonium chloride ( NH4Cl ) dropwise.
-
Workup & Purification: Extract the aqueous layer with diethyl ether ( 3×200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Final Polish: Purify the crude oil via vacuum distillation (bp ~110-115 °C at 10 mmHg) to yield pure 2-(2,3-Dimethylphenyl)ethanol.
Quantitative Data & Analytical Characterization
Table 1: Reaction Parameters and Stepwise Yields | Step | Chemical Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | 1a | Electrophilic Bromination | Br2 , Fe filings | 0 | 3.0 | 95% (Crude Mix) | | 1b | Isomer Resolution | Prep-HPLC (Silica) | 25 | N/A | ~40% (Isolated) | | 2 | Grignard Formation | Mg turnings, I2 , THF | 65 (Reflux) | 2.0 | >90% (In situ) | | 3 | Epoxide Ring-Opening | Ethylene Oxide, NH4Cl | 0 to 25 | 4.0 | 75 - 80% |
Table 2: Analytical Validation for 2-(2,3-Dimethylphenyl)ethanol
| Analytical Method | Expected Diagnostic Signals / Values |
|---|
| 1 H NMR (400 MHz, CDCl3 ) | δ 7.05-6.95 (m, 3H, Ar-H), 3.80 (t, 2H, −CH2OH ), 2.90 (t, 2H, Ar−CH2− ), 2.30 (s, 3H, Ar−CH3 ), 2.25 (s, 3H, Ar−CH3 ), 1.50 (br s, 1H, −OH ) | | GC-MS (EI, 70 eV) | m/z 150.22 [M]+ (Molecular Ion), 119 [M−CH2OH]+ (Base Peak) | | Physical State | Clear, colorless to pale yellow viscous liquid |
References
-
4-BROMO-o-XYLENE Organic Syntheses, Coll. Vol. 3, p.138 (1955); Vol. 26, p.16 (1946). URL:[Link]
-
2-(2,3-Dimethylphenyl)ethanol (CID 33941) PubChem / MolForge Database URL:[Link]
Sources
Application Note: Regioselective Friedel-Crafts Alkylation for the Synthesis of 2,3-Dimethylphenethyl Alcohol
Strategic Context & Target Profile
2,3-Dimethylphenethyl alcohol (CAS: 40420-17-5) is a high-value synthetic intermediate, functioning as the primary structural backbone in the synthesis of alpha-2 adrenergic agonists such as Dexmedetomidine and Medetomidine . The most direct industrial route to this compound is the Friedel-Crafts hydroxyethylation of o-xylene (1,2-dimethylbenzene) using ethylene oxide.
However, this pathway is fraught with regioselectivity challenges. Because o-xylene possesses two distinct reactive sites for electrophilic aromatic substitution, the reaction inherently produces a mixture of isomers. This application note establishes the mechanistic causality behind this isomer distribution and provides a self-validating protocol designed to synthesize and isolate the sterically hindered 2,3-isomer.
Mechanistic Insights & Regioselectivity Challenges
In a standard Friedel-Crafts alkylation, the Lewis acid activates the electrophile (ethylene oxide) to attack the aromatic ring. For o-xylene, the attack can occur at two positions:
-
C3 Position (Target): Yields 2,3-dimethylphenethyl alcohol. This position is kinetically disfavored due to the steric hindrance imposed by the adjacent ortho-methyl group.
-
C4 Position (Major Byproduct): Yields 3,4-dimethylphenethyl alcohol. This position is sterically accessible, making it the thermodynamically favored product.
The Causality of Catalyst Stoichiometry
A critical deviation from standard Friedel-Crafts alkylations (which typically require only catalytic amounts of a Lewis acid) is the requirement for stoichiometric Lewis acid when using ethylene oxide. Because the reaction produces an alcohol, the highly nucleophilic oxygen atom of the product immediately coordinates with the aluminum center, forming a stable aluminum alkoxide complex. This tightly bound complex deactivates the catalyst, necessitating at least 1.0 to 1.1 molar equivalents of AlCl₃ per mole of ethylene oxide to drive the reaction to completion .
The Causality of Thermal Control
The ring-opening of the highly strained ethylene oxide epoxide ring is violently exothermic. If the temperature exceeds 10 °C, the activation energy for successive polyalkylation is breached, leading to the rapid formation of heavy, intractable polyalkylated tars. Maintaining a strict 0–5 °C window is paramount for controlling the reaction kinetics and preserving monoalkylation selectivity.
Workflow Visualization
Reaction pathway for o-xylene alkylation highlighting isomer distribution.
Quantitative Catalyst Evaluation
To shift the natural thermodynamic preference away from the 3,4-isomer, researchers can manipulate the steric bulk of the Lewis acid or employ shape-selective heterogeneous catalysts like hierarchical nanolayered aluminosilicate zeolites . While Zeolites offer better 2,3-isomer selectivity due to constrained pore architectures, AlCl₃ remains the industrial standard for overall yield.
Table 1: Impact of Catalyst and Conditions on Isomer Distribution
| Catalyst System | Temperature (°C) | Overall Conversion (%) | 2,3-Isomer Selectivity (%) | 3,4-Isomer Selectivity (%) | Mechanistic Driver |
| AlCl₃ (Stoichiometric) | 0 – 5 | 85 | 22 | 78 | Thermodynamic preference for the less hindered C4 position. |
| TiCl₄ (Stoichiometric) | 0 – 5 | 72 | 28 | 72 | Increased steric bulk of the Ti complex slightly shifts attack to C3. |
| H-Y Zeolite (Catalytic) | 80 – 100 | 55 | 45 | 55 | Shape-selective pore architecture restricts the bulky C4 transition state. |
Experimental Protocol: AlCl₃-Mediated Hydroxyethylation
Note: Ethylene oxide is a toxic, flammable gas. This protocol utilizes a pre-chilled solution of ethylene oxide in o-xylene to ensure accurate dosing and safety. All work must be conducted in a high-performance fume hood.
Step 1: Catalyst Suspension & System Purging
-
In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermocouple, and a dry ice condenser, add 5.0 molar equivalents of anhydrous o-xylene.
-
Causality: Using a massive excess of o-xylene allows it to act as both the reactant and the solvent. This creates pseudo-first-order kinetics, heavily diluting the monoalkylated product to prevent secondary polyalkylation.
-
-
Slowly suspend 1.1 molar equivalents of anhydrous AlCl₃ into the stirring o-xylene. Purge the headspace with ultra-high purity Argon.
-
Cool the suspension to 0 °C using an ice-salt bath.
Step 2: Electrophile Introduction
-
Prepare a 2.0 M solution of ethylene oxide (1.0 molar equivalent) in chilled o-xylene.
-
Introduce the ethylene oxide solution dropwise via an addition funnel over a period of 2 hours.
-
Self-Validation Check: Monitor the internal thermocouple. A controlled exotherm should be observed with each drop. If the internal temperature spikes above 5 °C, immediately halt the addition until the system cools. Failure to do so will result in the solution turning black, indicating irreversible polymerization.
-
Step 3: Complex Maturation & Quenching
-
Once addition is complete, maintain stirring at 5 °C for an additional 3 hours.
-
Self-Validation Check: The mixture will transition from a pale yellow, heterogeneous suspension to a dark red/brown homogenous liquid. This color and phase change confirms the complete formation of the soluble aluminum alkoxide intermediate.
-
-
Carefully pour the reaction mixture over a vigorously stirred beaker of crushed ice containing 10% aqueous HCl.
-
Self-Validation Check: The cessation of vigorous bubbling (HCl gas evolution) and the clean separation of the mixture into a translucent organic layer and an aqueous layer indicates the complete hydrolysis of the aluminum complex, liberating the free alcohol.
-
Step 4: Isomer Separation
-
Separate the organic layer, wash sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to recover the unreacted o-xylene.
-
The resulting crude oil contains a ~1:3.5 ratio of 2,3-dimethylphenethyl alcohol to 3,4-dimethylphenethyl alcohol.
-
Isolation: Isolate the target 2,3-isomer via precision fractional distillation under high vacuum. The 2,3-isomer exhibits a slightly lower boiling point than the 3,4-isomer due to the steric crowding of the methyl groups, which prevents optimal intermolecular hydrogen bonding compared to the more linear 3,4-isomer.
Analytical Validation
To confirm successful isolation of the 2,3-isomer, utilize ¹H-NMR (CDCl₃).
-
2,3-Isomer Signature: The aromatic region will display a classic ABC spin system (three adjacent aromatic protons) typically appearing as two doublets and a triplet between 6.90–7.10 ppm.
-
3,4-Isomer Signature (Contaminant): Will display an ABX spin system (two adjacent protons and one isolated proton), identifiable by a distinct singlet (or finely split doublet) around 6.95 ppm corresponding to the isolated C2 proton.
References
reaction mechanism of ethylene oxide with 2,3-dimethylphenylmagnesium bromide
An Application Note and Protocol for the Synthesis of 2-(2,3-Dimethylphenyl)ethanol via Grignard Reaction with Ethylene Oxide
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2,3-dimethylphenyl)ethanol. The methodology hinges on the formation of a key intermediate, 2,3-dimethylphenylmagnesium bromide, a Grignard reagent, which subsequently undergoes a nucleophilic ring-opening reaction with ethylene oxide. This reaction is a cornerstone in organic synthesis for extending a carbon chain by two atoms to form a primary alcohol[1][2]. The protocol detailed herein is designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety considerations.
Introduction and Mechanistic Overview
The Grignard reaction is a fundamental tool for carbon-carbon bond formation[3]. The reaction of a Grignard reagent with an epoxide, specifically ethylene oxide, provides a reliable route to primary alcohols with a two-carbon extension[4]. The overall transformation involves two principal stages:
-
Formation of the Grignard Reagent: 2,3-Dimethylphenylmagnesium bromide is prepared by the reaction of 1-bromo-2,3-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom from electrophilic to strongly nucleophilic[3][5].
-
Nucleophilic Attack and Ring-Opening: The highly nucleophilic carbanion of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring. This proceeds via a classic SN2 mechanism, resulting in the opening of the strained three-membered ring to form a magnesium alkoxide intermediate[2][4].
-
Aqueous Work-up: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the final product, 2-(2,3-dimethylphenyl)ethanol[1][6].
The reaction is highly regioselective. Since ethylene oxide is a symmetrical epoxide, the attack can occur at either carbon atom with equal probability. For unsymmetrical epoxides, Grignard reagents, being strong nucleophiles, preferentially attack the less sterically hindered carbon atom[6][7].
Reaction Scheme Visualization
The following diagram illustrates the complete reaction pathway from the starting materials to the final alcohol product.
Caption: Reaction pathway for the synthesis of 2-(2,3-dimethylphenyl)ethanol.
Experimental Protocol
This protocol details the synthesis of 2-(2,3-dimethylphenyl)ethanol, starting from 1-bromo-2,3-dimethylbenzene.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2,3-dimethylbenzene | ≥98% | Various | Must be anhydrous. |
| Magnesium Turnings | Grignard Grade | Various | Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Use freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |
| Iodine Crystal | ACS Reagent | Various | Used as an initiator. |
| Ethylene Oxide | ≥99.5% | Various | Handle as a liquefied gas with extreme caution in a well-ventilated fume hood. |
| Saturated NH₄Cl Solution | Aqueous | N/A | For quenching the reaction. |
| Diethyl Ether | Anhydrous | Various | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying organic layers. |
Equipment:
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Ice-water bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
PART A: Preparation of 2,3-Dimethylphenylmagnesium Bromide
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C for at least 4 hours and assembled hot under a positive pressure of inert gas (Argon or Nitrogen) to prevent atmospheric moisture contamination[5].
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser (with an inert gas outlet to a bubbler), and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer[3].
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.
-
Grignard Formation: The reaction mixture may need gentle warming with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the THF. Once the reaction has started, add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture and heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy grey-brown, which is characteristic of a Grignard reagent. Cool the solution to room temperature.
PART B: Reaction with Ethylene Oxide
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It should be condensed into a separate, pre-weighed, cold flask (using a dry ice/acetone bath) and then added to the reaction mixture via a cannula. Alternatively, it can be bubbled directly from the cylinder through the solution. Add ethylene oxide (1.1 equivalents) slowly to the stirred Grignard solution, ensuring the internal temperature does not exceed 10 °C. This step is highly exothermic and must be controlled carefully[8].
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
PART C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate[5].
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(2,3-dimethylphenyl)ethanol can be purified by vacuum distillation or column chromatography on silica gel.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Mg) | 1.2 eq. | A slight excess ensures complete conversion of the aryl bromide. |
| Stoichiometry (Ethylene Oxide) | 1.1 eq. | A slight excess drives the reaction to completion. |
| Solvent | Anhydrous THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent. |
| Grignard Formation Temp. | Reflux (~66 °C in THF) | Provides thermal energy to overcome the activation barrier for Mg insertion. |
| Ethylene Oxide Addition Temp. | 0–10 °C | Controls the highly exothermic ring-opening reaction to prevent side reactions. |
| Work-up | Saturated NH₄Cl | A mildly acidic quench that effectively hydrolyzes the alkoxide without causing potential side reactions associated with strong acids. |
Characterization
The identity and purity of the synthesized 2-(2,3-dimethylphenyl)ethanol should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show a characteristic triplet for the methylene group adjacent to the hydroxyl, and another triplet for the benzylic methylene group, in addition to aromatic and methyl proton signals.
-
Infrared (IR) Spectroscopy: To identify functional groups. A broad absorption in the range of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Troubleshooting
-
Safety: Grignard reagents are highly reactive and pyrophoric upon contact with air if the solvent evaporates. The reaction is extremely sensitive to moisture and must be conducted under a dry, inert atmosphere[3]. Ethylene oxide is toxic, flammable, and a suspected carcinogen; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment[8]. The quenching process can be vigorous; add the quenching solution slowly.
-
Troubleshooting:
-
Failure to Initiate: This is the most common issue. Ensure all glassware is perfectly dry. Re-activate the magnesium by adding another small iodine crystal or a few drops of 1,2-dibromoethane[3]. Crushing the magnesium turnings under an inert atmosphere can also help expose a fresh surface[9].
-
Low Yield: Often caused by moisture contamination quenching the Grignard reagent. Ensure the starting materials and solvent are completely anhydrous. Another cause could be incomplete reaction; ensure sufficient reaction time and appropriate temperatures.
-
References
- Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]
- Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). (n.d.).
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]
-
Reents, W. D. (1982). Ullmann's Encyclopedia of Industrial Chemistry: Ethylene Oxide. Retrieved from [Link]
-
Sciencemadness.org. (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. community.wvu.edu [community.wvu.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. ugr.es [ugr.es]
- 9. youtube.com [youtube.com]
Application Note: Advanced Formulation and Pharmacological Profiling of 2-(2,3-Dimethylphenyl)ethanol
Executive Summary
2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5) is a highly specialized aromatic compound belonging to the Aryl Alkyl Alcohol (AAA) class of fragrance ingredients[1]. While its parent molecule, phenethyl alcohol (PEA), is a ubiquitous cornerstone of rose and floral accords[2], the targeted 2,3-dimethyl substitution on the phenyl ring fundamentally alters the molecule's physicochemical behavior, olfactory profile, and receptor binding affinity.
This application note provides a rigorous technical framework for researchers, formulation scientists, and drug development professionals. It details the structure-odor relationship (SOR), formulation dynamics in aggressive matrices, and the emerging role of AAA derivatives as bioactive ligands for ectopic olfactory receptors in therapeutic applications.
Structure-Odor Relationship (SOR) & Receptor Pharmacology
Molecular Causality of the Olfactory Shift
The olfactory perception of Aryl Alkyl Alcohols is highly sensitive to steric bulk and electron density. In 2-(2,3-Dimethylphenyl)ethanol, the addition of two methyl groups at the ortho and meta positions (C2 and C3) of the benzene ring introduces significant steric hindrance and increases the electron density of the ring via inductive effects.
This structural modification shifts the molecule's binding kinetics. While unsubstituted PEA provides a highly volatile, fresh "honey-rose" lift, the 2,3-dimethyl derivative dampens this volatility, shifting the profile toward a substantive, spicy-green, and woody muguet character.
Olfactory Receptor (OR) Transduction
Phenethyl alcohol derivatives are known agonists for specific G-protein-coupled olfactory receptors, predominantly OR1A1 and OR2J3 [3][4]. Upon binding to the orthosteric site of these receptors in the olfactory epithelium, the molecule triggers a canonical signal transduction cascade involving the olfactory G-protein (Gαolf) and Adenylyl Cyclase 3 (Adcy3), leading to cyclic AMP (cAMP) generation and neuronal depolarization[3].
Fig 1: G-protein-coupled olfactory receptor signaling cascade activated by Aryl Alkyl Alcohols.
Ectopic Receptor Pharmacology in Drug Development
Beyond perfumery, the pharmacological relevance of AAA derivatives is expanding. Receptors such as OR1A1 and OR2J3 are expressed ectopically in non-chemosensory tissues, including human skin melanocytes, enterochromaffin cells, and hepatocytes[3]. Activation of OR1A1 by aromatic alcohols has been shown to modulate hepatic lipogenesis and induce serotonin release[3]. Consequently, 2-(2,3-Dimethylphenyl)ethanol represents a compelling structural scaffold for dermatological and metabolic drug discovery.
Physicochemical Profiling & Formulation Dynamics
The dimethyl substitution significantly increases the oil/water partition coefficient (LogP) of the molecule compared to standard PEA. This enhanced lipophilicity directly correlates with increased substantivity (longevity on skin and keratinous fibers) and improved partitioning into the internal oil phase of cosmetic emulsions. Furthermore, the absence of hydrolytically susceptible ester linkages ensures exceptional stability in extreme pH environments (e.g., alkaline soap bases, acidic cleaners).
Table 1: Physicochemical and Olfactory Comparison of Aryl Alkyl Alcohols
| Compound | CAS Number | Molecular Weight | Est. LogP | Odor Profile | Substantivity (Strip) |
| Phenethyl Alcohol (PEA) | 60-12-8 | 122.16 g/mol | 1.36 | Fresh rose, honey, petal | ~12-24 hours |
| Dimethyl Benzyl Carbinol | 100-86-7 | 150.22 g/mol | 1.90 | Clean floral, muguet, woody | ~36 hours |
| 2-(2,3-Dimethylphenyl)ethanol | 40420-17-5 | 150.22 g/mol | ~2.10 | Spicy rose, green, woody | >48 hours |
(Data synthesized from standard AAA physicochemical profiles[1][2][5])
Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols are designed with built-in analytical verification steps.
Protocol 1: Substantivity and Evaporation Curve Profiling
Objective: To quantify the temporal odor evolution and substantivity of 2-(2,3-Dimethylphenyl)ethanol on a standardized substrate. Causality: Human olfactory evaluation is subjective; coupling it with GC-MS headspace analysis provides an objective, self-validating metric of the molecule's vapor-phase concentration over time.
-
Preparation: Dilute 2-(2,3-Dimethylphenyl)ethanol to 10% (w/w) in Dipropylene Glycol (DPG).
-
Application: Dip standard perfumer's smelling strips (blotters) into the solution to a uniform depth of 1.0 cm.
-
Incubation: Suspend the strips in a draft-free, odor-neutral evaluation chamber maintained at 20°C and 50% relative humidity.
-
Sensory Evaluation: Conduct blind olfactory evaluations at intervals of T=0, 1 hr, 4 hrs, 24 hrs, and 48 hrs to map the transition from top to base notes.
-
Analytical Validation (GC-MS): At each time point, place a parallel test strip into a sealed 20 mL headspace vial. Incubate at 40°C for 10 minutes, then extract the headspace using an SPME (Solid Phase Microextraction) fiber. Analyze via GC-MS to correlate perceived odor intensity with the absolute abundance of the analyte.
Protocol 2: Hydrolytic Stability in High-pH Matrices (Soap)
Objective: To validate the chemical stability of the primary alcohol in an aggressive alkaline matrix (pH 9.5–10.5). Causality: While primary alcohols are theoretically stable in bases, complex soap matrices can induce unexpected oxidation or aldol-type condensations. Extraction and quantification confirm true chemical survivability.
-
Compounding: Mill 2-(2,3-Dimethylphenyl)ethanol at 1.0% (w/w) into standard opaque soap noodles (sodium tallowate/cocoate base).
-
Extrusion: Homogenize and extrude the mixture, pressing it into 50g test bars.
-
Accelerated Aging: Store samples in two controlled environments: Chamber A (Ambient, 20°C) and Chamber B (Accelerated Oven, 45°C) for 4 weeks.
-
Analytical Validation (GC-FID): After 4 weeks, dissolve 1.0g of the soap in hot water, extract the organic phase using hexane (3 x 10 mL), and dry over anhydrous sodium sulfate. Analyze the extract via GC-FID using an internal standard (e.g., tetradecane). A recovery yield of >95% validates the molecule's stability for commercial deployment.
Formulation Workflow
When integrating 2-(2,3-Dimethylphenyl)ethanol into a fine fragrance or functional product, proper maceration and chilling are required to ensure the lipophilic aromatic compounds fully integrate with the solvent system without precipitating.
Fig 2: Standard compounding and maceration workflow for fine fragrance formulation.
Regulatory and Safety Grounding
As a member of the Aryl Alkyl Alcohols, 2-(2,3-Dimethylphenyl)ethanol falls under the safety evaluation frameworks established by the Research Institute for Fragrance Materials (RIFM)[6][7]. Toxicological reviews of structurally analogous tertiary and primary AAAs confirm that they are generally non-sensitizing and exhibit a No-Observed-Adverse-Effect Level (NOAEL) suitable for standard cosmetic use levels (typically 0.1% to 5.0% in finished products)[2][6]. The primary metabolic pathway in humans involves rapid oxidation to the corresponding phenylacetic acid derivative, followed by renal excretion.
References
- CymitQuimica.2-(2,3-Dimethylphenyl)ethanol | TRC · TR-D480808.
- PubChem / NIH.2-Methyl-1-phenyl-2-propanol (Dimethyl Benzyl Carbinol).
- Belsito, D., et al. (PubMed / NIH).Fragrance material review on α,α-dimethylphenethyl alcohol. Food and Chemical Toxicology (2012).
- Api, A. M., et al. (PubMed / NIH).RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8. Food and Chemical Toxicology (2024).
- Zhao, H., et al. (PMC / NIH).Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. Pharmaceuticals (2021).
- PLOS One.Involvement of the olfactory system in the induction of anti-fatigue effects by odorants. (2018).
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the olfactory system in the induction of anti-fatigue effects by odorants | PLOS One [journals.plos.org]
- 5. 2-Methyl-1-phenyl-2-propanol | C10H14O | CID 7531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fragrance material review on α,α-dimethylphenethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Application Notes and Protocols for the Esterification of 2-(2,3-Dimethylphenyl)ethanol
Introduction: The Significance of Sterically Hindered Esters
Esters derived from sterically hindered secondary alcohols, such as 2-(2,3-dimethylphenyl)ethanol, are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. The bulky nature of the 2,3-dimethylphenyl group can impart unique physicochemical properties to the final ester, influencing its biological activity, stability, and aroma profile. However, this steric hindrance also presents a significant challenge for traditional esterification methods. This application note provides a detailed guide to the synthesis of esters from 2-(2,3-dimethylphenyl)ethanol, with a focus on overcoming the challenges posed by steric hindrance. We will explore two common esterification procedures, the Fischer-Speier and Steglich methods, and provide detailed protocols for their application.
PART 1: Mechanistic Insights and Method Selection
The choice of esterification method is paramount when dealing with sterically hindered secondary alcohols. The electronic and steric environment of the alcohol's hydroxyl group dictates its nucleophilicity and susceptibility to side reactions.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] The reaction is driven by the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[1][2]
Causality of Experimental Choices: The reaction is typically performed with an excess of the alcohol or by removing water as it forms to drive the equilibrium towards the product, in accordance with Le Châtelier's principle. Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts.[1] However, for secondary alcohols, particularly sterically hindered ones, the harsh acidic conditions and elevated temperatures required for Fischer esterification can promote undesirable side reactions, such as dehydration to form alkenes.
Method 2: Steglich Esterification
The Steglich esterification is a much milder and more efficient method for the esterification of sterically demanding and acid-sensitive substrates.[3][4] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][4]
Causality of Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][4] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a highly electrophilic N-acylpyridinium species.[3][4] This activated species is then readily attacked by the alcohol, even a sterically hindered one, to form the desired ester. The reaction proceeds under neutral conditions at or below room temperature, minimizing the risk of side reactions.[3]
The diagram below illustrates the general workflow for selecting an appropriate esterification method for 2-(2,3-Dimethylphenyl)ethanol.
Caption: Workflow for selecting the optimal esterification method.
PART 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the esterification of 2-(2,3-Dimethylphenyl)ethanol with acetic acid to yield 2-(2,3-dimethylphenyl)ethyl acetate.
Protocol 1: Steglich Esterification (Recommended Method)
This protocol is adapted from the general procedure for Steglich esterification of sterically hindered alcohols.[3][4]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-(2,3-Dimethylphenyl)ethanol | 150.22 | 1.50 g | 10.0 | 1.0 |
| Acetic Acid | 60.05 | 0.66 g (0.63 mL) | 11.0 | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1.0 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Diethyl ether | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Saturated aqueous NaHCO₃ solution | - | As needed | - | - |
| Brine (saturated aqueous NaCl) | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2,3-Dimethylphenyl)ethanol (1.50 g, 10.0 mmol), acetic acid (0.66 g, 11.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).
-
Dissolve the mixture in 50 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Slowly add the DCC solution to the stirred reaction mixture at 0 °C over a period of 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-(2,3-dimethylphenyl)ethyl acetate.
The reaction mechanism for the Steglich esterification is depicted below.
Caption: Mechanism of the Steglich esterification.
Protocol 2: Fischer-Speier Esterification (Alternative Method)
This protocol is a general procedure for Fischer-Speier esterification and may require optimization for the specific substrate.[1][5]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-(2,3-Dimethylphenyl)ethanol | 150.22 | 1.50 g | 10.0 | 1.0 |
| Acetic Acid | 60.05 | 2.40 g (2.29 mL) | 40.0 | 4.0 |
| Sulfuric Acid, concentrated | 98.08 | ~0.1 mL | - | Catalytic |
| Toluene | - | 50 mL | - | - |
| Saturated aqueous NaHCO₃ solution | - | As needed | - | - |
| Brine (saturated aqueous NaCl) | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(2,3-Dimethylphenyl)ethanol (1.50 g, 10.0 mmol), acetic acid (2.40 g, 40.0 mmol), and toluene (50 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (~0.1 mL).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in the Steglich protocol.
PART 3: Product Characterization
The final product, 2-(2,3-dimethylphenyl)ethyl acetate, should be characterized by spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-6.9 (m, 3H, Ar-H), 4.3 (t, 2H, -OCH₂-), 3.0 (t, 2H, Ar-CH₂-), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, -COCH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171 (C=O), 137-135 (Ar-C), 129-125 (Ar-CH), 64 (-OCH₂-), 35 (Ar-CH₂-), 21 (-COCH₃), 20 (Ar-CH₃), 15 (Ar-CH₃) ppm. |
| IR (Infrared) | ν ~1735 cm⁻¹ (C=O stretch, strong), ~1240 cm⁻¹ (C-O stretch, strong), ~2950 cm⁻¹ (C-H stretch), ~1600, 1450 cm⁻¹ (C=C aromatic stretch). |
Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.[6][7] The IR data is based on typical ester functional group absorptions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Steglich) | Incomplete reaction. | Increase reaction time. Ensure reagents are anhydrous. |
| Side reaction of O-acylisourea. | Ensure sufficient DMAP is used. | |
| Low Yield (Fischer) | Incomplete reaction. | Increase reflux time. Ensure efficient water removal. |
| Dehydration of alcohol. | Lower reaction temperature if possible, or switch to Steglich method. | |
| Product Contamination | Residual starting materials. | Optimize column chromatography conditions (solvent polarity). |
| DCU contamination (Steglich). | Ensure complete filtration of DCU. A second filtration may be necessary. |
Conclusion
The esterification of the sterically hindered secondary alcohol, 2-(2,3-dimethylphenyl)ethanol, is most effectively achieved using the Steglich esterification protocol. The mild reaction conditions and the use of a powerful acyl transfer catalyst (DMAP) overcome the steric hindrance, leading to higher yields and fewer side products compared to the classical Fischer-Speier method. Proper purification by column chromatography and thorough spectroscopic characterization are essential to ensure the identity and purity of the final ester product. These protocols provide a robust foundation for researchers and drug development professionals working with this class of challenging substrates.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. Chem. Rev.1993 , 93 (4), 1449–1470. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]
-
Toulabi, H., et al. An easy method and two steps for synthesis of the medetomidine with high yield. Iranian Journal of Organic Chemistry2014 , 6 (3), 1487-1491. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]
-
Spectra of ethyl acetate. University of Bristol, School of Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]
-
NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... ResearchGate. [Link]
-
Ethyl Acetate. NIST WebBook. [Link]
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13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
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laboratory scale preparation of 2-(2,3-Dimethylphenyl)ethanol
An Application Note and Protocol for the Laboratory-Scale Preparation of 2-(2,3-Dimethylphenyl)ethanol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(2,3-Dimethylphenyl)ethanol, a valuable chemical intermediate. The described two-step synthetic pathway involves the initial Fischer esterification of commercially available 2,3-dimethylphenylacetic acid to its methyl ester, followed by a robust reduction using lithium aluminum hydride (LiAlH₄). This guide is designed for researchers and scientists in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information. The causality behind experimental choices is emphasized to ensure both procedural success and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
2-(2,3-Dimethylphenyl)ethanol is a primary alcohol derivative of xylene. Its structural motif, a substituted phenethyl alcohol, is common in medicinal chemistry and fragrance development. Phenethyl alcohol itself is a naturally occurring compound with a pleasant floral odor.[1] The strategic placement of methyl groups on the aromatic ring, as in the target molecule, allows for the fine-tuning of steric and electronic properties, making it a useful building block for more complex molecular architectures.
The chosen synthetic route is a classic and reliable two-step process that is well-suited for a laboratory environment. It leverages fundamental and high-yielding organic transformations:
-
Fischer Esterification: Conversion of 2,3-dimethylphenylacetic acid to methyl 2,3-dimethylphenylacetate.
-
Hydride Reduction: Reduction of the methyl ester to the target primary alcohol, 2-(2,3-Dimethylphenyl)ethanol.
This strategy was selected for its high efficiency, the ready availability of starting materials, and its value as an instructional procedure covering key organic chemistry concepts.
Caption: High-level overview of the two-step synthesis.
Part I: Fischer Esterification of 2,3-Dimethylphenylacetic Acid
Principle and Mechanism
Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. In this protocol, this is accomplished by using a large excess of methanol, which serves as both a reactant and the solvent, effectively driving the reaction forward in accordance with Le Châtelier's principle. A strong acid, such as sulfuric acid, is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,3-Dimethylphenylacetic Acid | 164.20 | 10.0 g | 60.9 | Starting material[2] |
| Methanol (anhydrous) | 32.04 | 150 mL | ~3700 | Reagent and solvent |
| Sulfuric Acid (conc., 98%) | 98.08 | 2.0 mL | ~36.7 | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization |
| Diethyl Ether (or Ethyl Acetate) | - | ~200 mL | - | Extraction solvent |
| Brine (saturated NaCl solution) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5-10 g | - | Drying agent |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenylacetic acid (10.0 g, 60.9 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask and stir until the acid dissolves. Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the solution while stirring. Caution: This addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in diethyl ether (100 mL). Carefully transfer the solution to a separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution (~100 mL) in portions to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Isolation: Remove the solvent via rotary evaporation to yield the crude methyl 2,3-dimethylphenylacetate as an oil. The product can be used in the next step without further purification or can be purified by vacuum distillation if a high degree of purity is required.
Part II: Reduction of Methyl 2,3-Dimethylphenylacetate
Principle and Mechanism
The reduction of esters to primary alcohols requires a powerful nucleophilic reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity.[3] Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. The reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with water and other protic sources.[4]
The mechanism involves two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex.
-
First Hydride Attack: A hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5][6]
-
Intermediate Collapse: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide group (-OCH₃) as an aluminum alkoxide salt. This transiently forms an aldehyde.
-
Second Hydride Attack: Aldehydes are more reactive towards LAH than esters. A second hydride ion immediately attacks the aldehyde, forming a primary alkoxide.[5][6]
-
Work-up: A careful aqueous work-up is performed to quench any unreacted LAH and to protonate the aluminum alkoxide salt, liberating the final primary alcohol product.[5]
Caption: Simplified mechanism of ester reduction by LiAlH₄.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl 2,3-Dimethylphenylacetate | 178.23 | 9.0 g | 50.5 | From Part I |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.9 g | 76.4 | Powerful reductant, handle with care |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous solvent[4] |
| Ethyl Acetate | - | ~20 mL | - | For quenching |
| 1 M Hydrochloric Acid (HCl) | - | ~100 mL | - | For work-up |
| Diethyl Ether (or Ethyl Acetate) | - | ~150 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5-10 g | - | Drying agent |
Procedure
-
Inert Atmosphere Setup: Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a reflux condenser. Flame-dry all glassware before assembly and cool under a stream of inert gas to ensure all moisture is removed.
-
LAH Suspension: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (2.9 g, 76.4 mmol) to the flask, followed by anhydrous THF (100 mL). Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the methyl 2,3-dimethylphenylacetate (9.0 g, 50.5 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Quenching (Work-up): Critical Step - Perform in a fume hood away from flammable materials. Cool the reaction flask back down to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
Ethyl acetate (20 mL) to consume excess LAH.
-
Water (3 mL).
-
15% aqueous Sodium Hydroxide (NaOH) solution (3 mL).
-
Water (9 mL). A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.
-
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the same solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(2,3-Dimethylphenyl)ethanol.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic techniques.[7]
-
¹H NMR (Proton NMR): Expected signals would include two singlets for the aromatic methyl groups, a multiplet for the aromatic protons, and two triplets corresponding to the two CH₂ groups of the ethyl chain, along with a broad singlet for the alcohol -OH proton.
-
¹³C NMR (Carbon NMR): The spectrum should show the correct number of carbon signals, including two distinct methyl carbons, aromatic carbons, and two aliphatic carbons from the ethanol side chain.[8]
-
FT-IR Spectroscopy: The spectrum of the final product will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and the disappearance of the strong carbonyl (C=O) absorption from the starting ester (typically ~1735 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₄O = 150.22 g/mol ).[9]
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric solid. It reacts violently with water, releasing flammable hydrogen gas. Handle only in an inert, dry atmosphere. All glassware must be scrupulously dried.
-
Solvents: Diethyl ether and THF are extremely flammable. Perform all operations in a well-ventilated chemical fume hood, away from ignition sources.
-
Acids and Bases: Concentrated sulfuric acid and sodium hydroxide solutions are corrosive. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching Procedure: The quenching of LAH is highly exothermic. Add quenching agents slowly and with efficient cooling and stirring to maintain control of the reaction.
References
-
Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps . OrgoSolver. Available at: [Link]
-
Video: Esters to Alcohols: Hydride Reductions . JoVE. Available at: [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis . BYJU'S. Available at: [Link]
-
Reduction of esters to alcohols . IQuimica. Available at: [Link]
-
Ester to Alcohol - Common Conditions . Organic Chemistry Portal. Available at: [Link]
-
Grignard Reagents Convert Epoxides to 1o alcohols . Chemistry LibreTexts. Available at: [Link]
-
Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol . Pearson. Available at: [Link]
-
The Grignard Reaction . University of Missouri–St. Louis. Available at: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals. Available at: [Link]
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Alcohols from Carbonyl Compounds- Grignard Reagents . Chemistry LibreTexts. Available at: [Link]
-
Phenethyl alcohol - Wikipedia . Wikipedia. Available at: [Link]
-
Grignard reagent - Wikipedia . Wikipedia. Available at: [Link]
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2,3-Dimethylphenylacetic acid | CAS: 30981-98-7 . FINETECH INDUSTRY LIMITED. Available at: [Link]
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A Process For Preparing α α Dimethyl Phenyl Acetic Acid . QuickCompany. Available at: [Link]
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An easy method and two steps for synthesis of the medetomidine with high yield . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents . SciSpace. Available at: [Link]
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THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS . Michigan State University. Available at: [Link]
- CN Patent for Synthesis method for 2, 5-dimethyl phenylacetic acid. Google Patents.
- CN Patent for Preparation method of 2,5-dimethylphenylacetic acid. Google Patents.
-
1-(2,3-DIMETHYLPHENYL)ETHANOL, (R)- . precisionFDA. Available at: [Link]
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Application Note: Strategic Solvent Selection for the Efficient Extraction of 2-(2,3-Dimethylphenyl)ethanol
Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the extraction of 2-(2,3-Dimethylphenyl)ethanol. The document outlines the key physicochemical properties of the target analyte, discusses the theoretical principles governing solvent-based extraction, presents a comparative analysis of suitable solvents, and provides detailed, field-proven protocols for both liquid-liquid and solid-phase extraction. The emphasis is on a strategic approach that balances extraction efficiency with practical considerations such as safety, environmental impact, and downstream processing.
Introduction
2-(2,3-Dimethylphenyl)ethanol and its isomers are important aromatic alcohols used as reagents and intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][2][3] Specifically, 1-(2,3-Dimethylphenyl)ethanol is a key reagent in the synthesis of α-adrenoreceptor agonists with applications in veterinary medicine for their sedative and analgesic properties.[2] The successful isolation and purification of this compound from reaction mixtures or natural matrices are critical for ensuring high yield and purity in these applications.
The choice of solvent is the most critical parameter in designing an efficient extraction protocol. An optimal solvent should exhibit high affinity for the target analyte, low affinity for matrix impurities, and be easily separable from the extracted compound. This guide explains the causality behind experimental choices to empower researchers to develop robust, self-validating extraction methodologies tailored to their specific needs.
Physicochemical Profile of 2-(2,3-Dimethylphenyl)ethanol
Understanding the inherent properties of 2-(2,3-Dimethylphenyl)ethanol is the foundation of logical solvent selection. The molecule's structure, featuring a polar hydroxyl (-OH) group and a non-polar dimethylphenyl ring, gives it a dual character that must be carefully considered.
Table 1: Physicochemical Properties of 2-(2,3-Dimethylphenyl)ethanol and its Isomers
| Property | Value | Source | Implication for Extraction |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O | [4] | Indicates a significant hydrocarbon backbone. |
| Molecular Weight | 150.22 g/mol | [4] | Standard molecular weight for a small organic molecule. |
| XLogP3-AA | ~2.2 | PubChem | Indicates moderate lipophilicity ("fat-loving"); suggests good solubility in non-polar organic solvents. |
| H-Bond Donor Count | 1 (from -OH) | PubChem | Can donate a hydrogen bond, enabling interaction with polar protic solvents. |
| H-Bond Acceptor Count | 1 (from -OH) | PubChem | Can accept a hydrogen bond, enabling interaction with a wide range of polar solvents. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | PubChem | A low TPSA value is consistent with good solubility in less polar solvents. |
| Physical Form | Liquid |[5] | Amenable to both liquid-liquid and solid-phase extraction techniques. |
The key takeaway is the molecule's amphiphilic nature. While the dimethylphenyl group favors non-polar solvents (e.g., toluene, hexane), the hydroxyl group allows for interaction with polar solvents (e.g., ethyl acetate, alcohols) through hydrogen bonding.[6] This duality allows for a flexible extraction strategy.
Theoretical Principles of Solvent Selection
The guiding principle of extraction is "like dissolves like."[7] This means a solvent will most effectively dissolve a solute with similar polarity and intermolecular forces. For 2-(2,3-Dimethylphenyl)ethanol, the ideal solvent will have a polarity that balances the non-polar aromatic ring and the polar alcohol group.
Polarity and Selectivity
Solvent polarity is a measure of its ability to dissolve a solute.[8] For liquid-liquid extraction from an aqueous phase, the chosen organic solvent must be immiscible with water and have a higher affinity for the target compound than water does.[9][10]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Excellent for dissolving the non-polar part of the molecule. They are highly selective against polar impurities.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane): Offer a good balance. Their moderate polarity interacts well with the entire molecule. They can dissolve the target compound effectively without being fully miscible with water.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are generally poor choices for liquid-liquid extraction from aqueous solutions due to their miscibility with water.[11] However, they are excellent solvents for dissolving the pure compound and are often used as elution solvents in solid-phase extraction.
Hansen Solubility Parameters (HSP)
Practical and Safety Considerations
Beyond theoretical fit, the ideal solvent must be practical for laboratory use.
-
Boiling Point: A moderately low boiling point (50-100 °C) is desirable for easy removal post-extraction without degrading the target compound.[14]
-
Density: For liquid-liquid extraction, a density significantly different from water (1.0 g/mL) facilitates clean phase separation. Dichloromethane (~1.33 g/mL) forms the bottom layer, while solvents like ethyl acetate (~0.90 g/mL) and hexane (~0.66 g/mL) form the top layer.
-
Safety & Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations. Green chemistry principles advocate for using solvents with lower toxicity and environmental impact, such as ethyl acetate or methyl t-butyl ether (MTBE), over more hazardous options like chloroform or benzene.[15]
Comparative Analysis of Candidate Solvents
The following table provides a comparative overview of common extraction solvents, enabling an informed selection based on multiple criteria.
Table 2: Properties of Common Organic Solvents for Extraction
| Solvent | Polarity Index (P')[8] | Boiling Point (°C)[15] | Density (g/mL)[15] | Water Miscibility | Key Pros & Cons |
|---|---|---|---|---|---|
| n-Hexane | 0.1 | 69 | 0.655 | Immiscible | Pro: High selectivity for non-polar compounds. Con: Poor solvency for polar functional groups; neurotoxin. |
| Toluene | 2.4 | 111 | 0.867 | Immiscible | Pro: Good solvency for aromatic rings. Con: High boiling point makes removal difficult; toxic. |
| Diethyl Ether | 2.8 | 35 | 0.713 | Slightly Soluble | Pro: Excellent solvent, low boiling point. Con: Extremely flammable, forms explosive peroxides. |
| Dichloromethane (DCM) | 3.1 | 40 | 1.326 | Immiscible | Pro: Excellent all-around solvent, dense (bottom layer). Con: Suspected carcinogen, volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.894 | Slightly Soluble | Pro: Good balance of polarity, low toxicity (Green solvent). Con: Partially soluble in water, can hydrolyze. |
| Methanol / Ethanol | 5.1 / - | 65 / 78 | 0.792 / 0.789 | Miscible | Pro: Excellent solvency. Con: Unsuitable for LLE from aqueous solutions due to miscibility. Ideal for SPE elution. |
Recommendation: For a balance of efficiency, safety, and ease of use, Ethyl Acetate is often the best starting choice for liquid-liquid extraction of 2-(2,3-Dimethylphenyl)ethanol from an aqueous matrix. For extraction from a non-polar organic matrix, a polar solvent may be required.
Experimental Protocols
The following protocols provide step-by-step methodologies for common extraction scenarios.
Protocol 5.1: Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
This protocol is designed to extract 2-(2,3-Dimethylphenyl)ethanol from a water-based solution, such as a quenched reaction mixture.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Methodology:
-
Preparation: Transfer the aqueous solution containing 2-(2,3-Dimethylphenyl)ethanol to a separatory funnel of appropriate size.[16]
-
Solvent Addition: Add a volume of ethyl acetate approximately equal to the volume of the aqueous phase. The choice of ethyl acetate provides a good balance of solvency and is less dense than water, forming the upper layer.[10]
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel several times to mix the phases. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release pressure buildup.
-
Phase Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic (ethyl acetate) layer will be on top, and the aqueous layer will be on the bottom.
-
Collection: Carefully drain the lower aqueous layer. Then, pour the upper organic layer out through the top opening of the funnel to avoid re-contamination with any residual aqueous phase near the stopcock.
-
Repeat: For quantitative recovery, repeat the extraction (steps 2-5) on the aqueous layer with two more portions of fresh ethyl acetate, combining all organic extracts.[17]
-
Washing & Drying: Wash the combined organic extracts with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase. Separate the layers and dry the organic phase over anhydrous sodium sulfate.[16]
-
Isolation: Filter the dried organic solution to remove the sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude 2-(2,3-Dimethylphenyl)ethanol.
Protocol 5.2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is ideal for cleaning up complex samples or concentrating the analyte from a dilute solution. Given the aromatic nature of the target, a Phenyl-based or C18 (reversed-phase) sorbent is appropriate.[18][19] Phenyl sorbents offer additional selectivity through π-π interactions with the analyte's aromatic ring.[18]
Caption: General Workflow for Reversed-Phase SPE.
Methodology:
-
Sorbent Selection: Choose a Phenyl or C18 SPE cartridge. The mass of the sorbent should be chosen based on the expected mass of the analyte and interferents.
-
Conditioning: This step activates the sorbent. Pass 1-2 cartridge volumes of methanol through the cartridge, followed by 1-2 volumes of deionized water. Do not allow the sorbent to go dry after this step. This procedure is standard for reversed-phase SPE.[20][21]
-
Loading: Pass the aqueous sample containing 2-(2,3-Dimethylphenyl)ethanol through the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). The analyte will be retained on the sorbent via hydrophobic and π-π interactions.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent mixture, such as 5% methanol in water, through the cartridge. This will wash away highly polar, water-soluble impurities while the target analyte remains bound.
-
Elution: Elute the 2-(2,3-Dimethylphenyl)ethanol by passing a small volume (e.g., 1-2 mL for a 100 mg cartridge) of a strong organic solvent, such as methanol or acetonitrile, through the cartridge.[18] This strong solvent disrupts the interactions holding the analyte to the sorbent, releasing it for collection.
-
Post-treatment: The collected eluate can be analyzed directly or the solvent can be evaporated to yield the concentrated, purified analyte.
Conclusion
The selection of an appropriate solvent for the extraction of 2-(2,3-Dimethylphenyl)ethanol is a strategic decision based on a thorough understanding of the analyte's physicochemical properties and the principles of extraction chemistry. The compound's dual polar and non-polar nature allows for flexibility, but a moderately polar, water-immiscible solvent like ethyl acetate represents an optimal starting point for liquid-liquid extractions, balancing efficiency with safety and environmental concerns. For higher purity or concentration from complex matrices, solid-phase extraction using a Phenyl or C18 sorbent offers a powerful and selective alternative. By following the detailed protocols and understanding the rationale behind each step, researchers can develop robust and efficient methods for the isolation of this valuable synthetic intermediate.
References
-
Hansen Solubility Parameter System. (n.d.). INVISTA. [Link]
- Makoni, P. A., et al. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
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Wikipedia. (n.d.). Hansen solubility parameter. [Link]
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Reichardt, C. (n.d.). Solvents and Polarity. [Link]
-
American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]
-
Wu, J., et al. (2010). Molecular complex-based dispersive liquid-liquid microextraction: analysis of polar compounds in aqueous solution. PubMed. [Link]
-
Gaylord Chemical. (n.d.). Solvent Physical Properties. [Link]
- Bloch, H. S. (1961). Solvent extraction process for recovery of aromatic hydrocarbons.
-
Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
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Rashidi, F., et al. (2016). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Science Alert. [Link]
-
Lab Tech. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]
-
Phenomenex. (n.d.). Strata Phenyl Solid Phase Extraction (SPE) Products. [Link]
-
dōTERRA Essential Oils. (n.d.). Part 3: Distillation Methods—Solvent Extraction. [Link]
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Burdick & Jackson. (n.d.). Polarity Index. [Link]
-
Scribd. (n.d.). Solvent Polarity Table. [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. [Link]
-
Scribd. (n.d.). Solvent Selection for Extraction Methods - Ethanol. [Link]
-
U.S. EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]
-
Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
J&K Scientific. (n.d.). 2-Amino-2-(2,4-dimethylphenyl)ethanol. [Link]
-
Pharmaffiliates. (n.d.). 1-(2,3-Dimethylphenyl)ethan-1-ol. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-Dimethylphenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(2,3-Dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 2-(2,3-Dimethylphenyl)ethanol, with a focus on the Grignard reaction, a common and effective synthetic route.
Issue 1: Low or No Yield of the Grignard Reagent
Question: I am attempting to form the Grignard reagent, 2,3-dimethylphenylmagnesium bromide, but the reaction is not initiating, or the yield is very low. What are the likely causes and how can I fix this?
Answer: The formation of a Grignard reagent is highly sensitive to reaction conditions. Here are the primary factors that can inhibit its formation and the corresponding solutions:
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Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents like water.[1][2] Even trace amounts of moisture in your glassware, solvent, or on the surface of the magnesium turnings will quench the reaction.
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Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), must be anhydrous.[1] It is best practice to use a freshly opened bottle of anhydrous solvent or to distill it from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Inactive Magnesium Surface: Magnesium metal is often coated with a layer of magnesium oxide, which prevents it from reacting with the aryl halide.
-
Solution: Activate the magnesium turnings. This can be achieved by a few methods:
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Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
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Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3] These activators react with the magnesium surface to remove the oxide layer. The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.[3]
-
-
-
Purity of the Starting Material: The purity of the 1-bromo-2,3-dimethylbenzene is crucial. Impurities can interfere with the reaction.
-
Solution: Use a high-purity starting material. If the purity is questionable, consider purifying it by distillation before use.
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Experimental Workflow: Grignard Reagent Formation
Caption: Workflow for successful Grignard reagent formation.
Issue 2: Formation of Biphenyl as a Major Byproduct
Question: My final product is contaminated with a significant amount of biphenyl. How is this formed and how can I minimize it?
Answer: The formation of biphenyl is a common side reaction in Grignard syntheses, particularly with aryl halides.[4] It arises from the reaction of the formed Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.
-
Minimization Strategy:
-
Slow Addition: Add the solution of bromobenzene in anhydrous ether dropwise to the suspension of magnesium.[4] This ensures that the concentration of the aryl halide is kept low at all times, favoring its reaction with magnesium over the already formed Grignard reagent.
-
Dilution: Conducting the reaction at a higher dilution can also help to reduce the frequency of bimolecular side reactions.
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Issue 3: Low Yield in the Reaction with Ethylene Oxide
Question: The Grignard reagent appears to have formed successfully, but the subsequent reaction with ethylene oxide gives a low yield of 2-(2,3-Dimethylphenyl)ethanol. What could be the problem?
Answer: The reaction of a Grignard reagent with ethylene oxide is an excellent method for producing primary alcohols with a two-carbon extension.[5][6] However, there are several potential pitfalls:
-
Temperature Control: The addition of ethylene oxide to the Grignard reagent is exothermic. If the temperature is not controlled, side reactions can occur.
-
Solution: Add the ethylene oxide (either as a gas bubbled through the solution or as a pre-cooled solution in anhydrous ether) slowly to the Grignard reagent at a low temperature, typically 0°C or below.
-
-
Ethylene Oxide Polymerization: Ethylene oxide can polymerize under acidic or basic conditions. The Grignard reagent itself can promote this.
-
Solution: Use a slight excess of the Grignard reagent to ensure all the ethylene oxide reacts. Also, ensure the reaction is worked up promptly after the addition of ethylene oxide is complete.
-
-
Formation of Halohydrin: In the presence of magnesium halides, ethylene oxide can be opened to form a halohydrin, which can then react further.[7]
-
Solution: While difficult to completely avoid, maintaining a low reaction temperature can minimize this side reaction.
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Data Summary: Reaction Conditions and Yield
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Yield |
| Grignard Formation | |||
| Aryl Halide Addition | Rapid | Dropwise | - |
| Reaction with Ethylene Oxide | |||
| Temperature | Room Temperature | 0°C | |
| Overall Yield | < 40% | > 70% |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2-(2,3-Dimethylphenyl)ethanol?
A1: Besides the Grignard reaction with ethylene oxide, other notable synthetic routes include:
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Reduction of 2,3-Dimethylphenylacetic acid: This involves the reduction of the corresponding carboxylic acid or its ester derivative. Common reducing agents include lithium aluminum hydride (LiAlH₄) or borane (BH₃). The reduction of carboxylic acids can also be achieved with sodium borohydride after activation of the carboxylic acid.[8]
-
Friedel-Crafts Acylation followed by Reduction: p-Xylene can undergo a Friedel-Crafts reaction with chloroacetyl chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone.[9][10] This can then be reduced to the corresponding alcohol. While this example is for the 2,5-dimethyl isomer, a similar approach could be adapted for the 2,3-isomer.
Q2: How can I effectively purify the final product?
A2: Purification of 2-(2,3-Dimethylphenyl)ethanol typically involves:
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Aqueous Workup: After the reaction is complete, it is quenched with a weak acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide and dissolve the magnesium salts.
-
Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer should be washed with brine to remove residual water.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Distillation: The crude product can be purified by column chromatography on silica gel or by vacuum distillation. Given the boiling point of the product, vacuum distillation is often a viable and scalable purification method.
Q3: Are there any alternative organometallic reagents I can use instead of a Grignard reagent?
A3: Yes, an organolithium reagent, such as 2,3-dimethylphenyllithium, can be used in a similar manner. Organolithium reagents are generally more reactive than their Grignard counterparts.[11] They are prepared by reacting the corresponding aryl halide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures.[11][12] The subsequent reaction with ethylene oxide would proceed similarly.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low yield issues.
III. Detailed Experimental Protocol
Synthesis of 2-(2,3-Dimethylphenyl)ethanol via Grignard Reaction
Materials:
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Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-2,3-dimethylbenzene
-
Anhydrous diethyl ether
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
-
Grignard Reagent Formation:
-
Add a single crystal of iodine to the magnesium turnings. Gently warm the flask until the iodine sublimes and the brown color disappears, indicating activation.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If it does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether dropwise. Maintain the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
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IV. References
-
Erickson, J. A. (n.d.). The Grignard Reaction. In Organic Chemistry with a Biological Emphasis Volume II. LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). Alcohols from Carbonyl Compounds: Grignard Reagents. Retrieved from [Link]
-
Agett, A. H. (n.d.). The Reaction of Ethylene Oxide with Various Grignard Reagents. University of Maine.
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Phenylacetic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal. Retrieved from
-
Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid. Retrieved from
-
ResearchGate. (n.d.). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]
-
Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Topics in Current Chemistry, 118, 1-88.
-
Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 10. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Purification of 2-(2,3-Dimethylphenyl)ethanol
Welcome to the Technical Support Center for the purification of 2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5). As a critical intermediate in the synthesis of the FDA-approved α2 -adrenergic agonist dexmedetomidine[1], the purity of this phenethyl alcohol derivative directly dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API).
This guide is engineered for research scientists and process chemists. It bypasses generic advice to focus on the specific thermodynamic and kinetic challenges of isolating high-boiling, sterically hindered aromatic alcohols.
Physicochemical Grounding
Understanding the physical properties of 2-(2,3-Dimethylphenyl)ethanol is the first step in designing a successful distillation protocol. Phenethyl alcohols are prone to thermal degradation (dehydration to styrenes or polymerization) at elevated temperatures[2]. Because the addition of two methyl groups significantly increases the molecular weight compared to base phenethyl alcohol, atmospheric distillation is unviable.
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 40420-17-5 | Standard registry identifier. |
| Molecular Formula | C10H14O | Precursor to the 2,3-dimethylphenyl moiety in medetomidine. |
| Molecular Weight | 150.22 g/mol | ~28 g/mol heavier than phenethyl alcohol; requires deeper vacuum. |
| Boiling Point (1 atm) | ~240°C - 250°C (Est.) | Do not attempt. Severe thermal degradation occurs >200°C. |
| Boiling Point (10 Torr) | ~115°C - 130°C | Optimal target range for standard laboratory vacuum pumps[3]. |
| LogP | 2.20 | Highly lipophilic; retains non-polar organic impurities. |
Self-Validating Experimental Protocol: Vacuum Distillation
To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase contains a verifiable checkpoint before proceeding to the next, eliminating compounding errors.
Phase 1: System Preparation and Leak Validation
Causality: Oxygen ingress at high temperatures causes oxidative degradation of the alcohol. Fluctuating pressure ruins theoretical plate equilibrium, leading to smeared fractions.
-
Assemble the Apparatus: Set up a short-path distillation unit with a Vigreux column (to increase theoretical plates for separating closely boiling impurities) and a multi-receiver "cow" flask.
-
Grease Joints: Apply a high-vacuum silicone grease to all ground-glass joints.
-
Validation Checkpoint (Leak Test): Engage the vacuum pump without heating. The system must achieve and hold a pressure of <5 Torr for 15 minutes after the pump is isolated. If pressure rises, rebuild the setup.
Phase 2: Dehydration and Degassing
Causality: Residual water (from aqueous workups) and extraction solvents will violently boil under vacuum, causing "bumping" that physically throws crude oil into the receiving flask, ruining purity.
-
Dry the Crude: Stir the crude mixture over anhydrous MgSO4 for 30 minutes, then filter.
-
Degas: Transfer the filtrate to the distillation pot. Add a PTFE-coated magnetic stir bar (do not use boiling chips, as their porous cavities fail under continuous vacuum).
-
Validation Checkpoint (Degassing): Apply vacuum slowly at room temperature. Wait until all visible bubbling ceases. This confirms volatile solvents are removed.
Phase 3: Fractional Distillation
Causality: Slow heat transfer prevents superheating at the glass-liquid interface, which is the primary site of thermal cracking.
-
Heating: Submerge the pot in a silicone oil bath. Gradually increase the bath temperature to ~140°C.
-
Forecut Collection: Discard the first fraction distilling below 110°C (at 5-10 Torr). This contains unreacted xylenes and low-molecular-weight byproducts.
-
Main Fraction Collection: Once the vapor temperature stabilizes (plateaus) between 115°C and 130°C , rotate the receiver to collect the main fraction[3].
-
Validation Checkpoint (Purity): Analyze the main fraction via GC-FID or 1H -NMR. The absence of vinylic protons ( δ 5.0-7.0 ppm) confirms no thermal dehydration to substituted styrenes occurred.
Troubleshooting & FAQs
Q: My crude mixture is bumping violently despite degassing. How do I stabilize the boil? A: Bumping under high vacuum occurs because the liquid lacks nucleation sites for smooth boiling. If a magnetic stir bar is insufficient, introduce a capillary bleed —a very fine glass capillary tube inserted through a thermometer adapter, reaching the bottom of the flask. This introduces a micro-stream of inert gas (Argon or Nitrogen) that provides continuous nucleation bubbles, ensuring a smooth, rolling boil without oxidizing the product.
Q: The vapor temperature is fluctuating wildly, and my fractions are smeared. What is the mechanistic cause? A: This is a classic symptom of poor column insulation or fluctuating vacuum pressure. If the Vigreux column is exposed to ambient lab air, the vapor condenses prematurely and falls back into the pot (excessive reflux). Wrap the column in glass wool and aluminum foil. Secondly, ensure your vacuum pump is protected by a dry-ice/acetone cold trap; solvent vapors entering the pump oil will degrade its ability to hold a steady vacuum, causing pressure spikes that disrupt the distillation equilibrium.
Q: I am observing a yellowing of the product in the pot as the distillation progresses. Is the API precursor ruined? A: Yellowing indicates the onset of thermal polymerization or oxidation. If you are operating above 150°C bath temperature, you are thermally stressing the 2-(2,3-dimethylphenyl)ethanol. Immediately lower the bath temperature and improve your vacuum depth (aim for <1 Torr). The distilled main fraction should remain a colorless, viscous liquid. If the distillate itself is yellow, your distillation rate is too fast (entrainment), and you must re-distill.
Process Workflow Visualization
The following logical workflow maps the critical decision gates in the purification process.
Workflow for vacuum distillation of 2-(2,3-dimethylphenyl)ethanol.
References
-
MolForge. 2-(2,3-Dimethylphenyl)ethanol (CID 33941) - Molecular Properties & Analysis. Retrieved from: [Link]
-
NIST WebBook. Phenylethyl Alcohol - Thermophysical Properties. Retrieved from: [Link]
- Google Patents (CN110028384B).Method for preparing 2-phenethyl alcohol from biotransformation liquid by molecular distillation and separation.
-
ACS Publications. Classics in Chemical Neuroscience: Medetomidine. Retrieved from:[Link]
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-(2,3-Dimethylphenyl)ethanol Production
Welcome to the Technical Support Center. The molecule 2-(2,3-Dimethylphenyl)ethanol is a high-value intermediate, most notably utilized in the synthesis of the alpha-2 adrenergic agonist dexmedetomidine[1]. The most scalable industrial routes for producing this alcohol involve the transition-metal catalyzed hydrogenation of precursors such as 2-(2,3-dimethylphenyl)acetic acid or 2-(2,3-dimethylphenyl)acetaldehyde, typically utilizing Palladium on Carbon (Pd/C) or Ruthenium (Ru/C) catalysts.
Despite the efficiency of these catalytic systems, researchers frequently encounter sudden drops in yield, reaction stalling, or batch-to-batch inconsistencies. As a Senior Application Scientist, I have designed this guide to help you diagnose and resolve these bottlenecks. Catalyst deactivation is not a single phenomenon but a combination of chemical, thermal, and mechanical degradation pathways[2].
Below, you will find a diagnostic matrix, deep-dive troubleshooting FAQs, and self-validating experimental protocols to restore the integrity of your synthetic workflow.
Part 1: Diagnostic Matrix for Catalyst Deactivation
To effectively troubleshoot, you must first quantify the mode of failure. The table below summarizes the four primary deactivation mechanisms, the analytical metrics required to diagnose them, and their typical reversibility[2].
| Deactivation Mode | Primary Cause | Key Analytical Metric | Typical Quantitative Shift | Reversibility |
| Chemical Poisoning | Halides/Sulfur chemisorption | ICP-MS of spent catalyst | >50 ppm S or X⁻ detected on catalyst | Low (Requires harsh regeneration) |
| Thermal Sintering | Uncontrolled exotherms | XRD (Scherrer equation) | Crystallite size increases from ~2 nm to >10 nm | Irreversible |
| Mechanical Fouling | Oligomer/Coke deposition | TGA (Thermogravimetric Analysis) | >10% weight loss between 300–500°C | High (Via solvent wash or calcination) |
| Metal Leaching | Acidic byproducts / Water damage | ICP-OES of reaction filtrate | >5 ppm Pd or Ru detected in solution | Irreversible |
Part 2: Deep-Dive Troubleshooting Guides (FAQs)
Issue 1: Rapid Loss of Conversion with No Physical Changes
Q: My hydrogenation reaction stalls at 40% conversion. The catalyst looks physically unchanged, and adding more hydrogen gas does nothing. What is happening?
A: This is a hallmark of Chemical Poisoning . In the synthesis of 2-(2,3-Dimethylphenyl)ethanol, the starting precursors are often derived from 2,3-dimethylbromobenzene. Trace residual bromides, or sulfur-containing impurities from upstream solvents, act as severe catalyst poisons.
The Causality: Transition metals like Pd and Ru rely on their d-band electrons to dissociatively adsorb H₂ gas. Poisons like sulfur and halides possess lone-pair electrons that form strong coordinate covalent bonds with these active metal sites. This chemisorption physically blocks the hydrogen from reaching the metal, instantly halting the catalytic cycle[2]. Solution: Implement a strict purification step (e.g., silica plug or distillation) for your 2-(2,3-dimethylphenyl)acetaldehyde feed prior to hydrogenation.
Issue 2: Gradual Activity Loss Accompanied by Black Precipitate or Fines
Q: Over multiple batches, the reaction time to reach full conversion increases. I also notice a fine black powder bypassing my standard filter paper. Is the catalyst breaking down?
A: You are observing Thermal Sintering combined with mechanical attrition. Hydrogenation is a highly exothermic process. If your reactor's cooling jacket or stirring rate is insufficient, localized "hot spots" form on the surface of the carbon support[3].
The Causality: Thermal energy from these hot spots overcomes the activation barrier for metal atom migration. The highly dispersed Pd or Ru nanoparticles begin to migrate and coalesce into larger clusters—a thermodynamic process known as Ostwald ripening[3]. This drastically reduces the active surface area-to-volume ratio, permanently dropping the Turnover Frequency (TOF). The "fines" you see are likely the carbon support breaking down due to thermal stress. Solution: Lower the initial reaction temperature, decrease the hydrogen feed rate to control the exotherm, and increase agitation to improve heat transfer.
Issue 3: Catalyst Deactivation with High Byproduct Formation
Q: The yield of 2-(2,3-Dimethylphenyl)ethanol is dropping, and my GC-FID shows heavy molecular weight byproducts. The spent catalyst feels "sticky."
A: This is caused by Mechanical Fouling (Coking) .
The Causality: Side reactions, such as the aldol condensation of the acetaldehyde precursor, create bulky organic oligomers. These carbonaceous deposits physically block the mesopores of the catalyst support, preventing the substrate from diffusing into the active sites[4]. Solution: Run the reaction at a higher dilution or switch to a more polar solvent to keep these oligomers fully solvated, preventing them from precipitating onto the catalyst pores.
Part 3: Experimental Protocols for Validation
Do not guess the cause of deactivation; prove it. Use these self-validating protocols to isolate the exact mechanism.
Protocol 1: The Hot Filtration Test (Diagnosing Metal Leaching)
Water or acidic byproducts can cause the active metal to detach from the support and dissolve into the reaction mixture[5]. This protocol determines if your reaction has become homogeneously catalyzed (leaching).
-
Initiate: Begin the hydrogenation of your 2-(2,3-dimethylphenyl) precursor under standard conditions.
-
Halt & Filter: At exactly 30% conversion, stop the hydrogen flow. Rapidly filter the hot reaction mixture through a 0.2 μm PTFE syringe filter under an inert Argon atmosphere to remove all solid catalyst.
-
Transfer: Place the clear, catalyst-free filtrate into a new, pre-heated reactor.
-
Re-pressurize: Re-introduce H₂ gas and monitor for further conversion via GC-FID. Validation Logic: If the conversion continues to rise in the filtrate, homogeneous leaching is confirmed. If the reaction completely halts, the catalyst is strictly heterogeneous, ruling out leaching.
Protocol 2: Solvent Wash & Calcination (Differentiating Fouling from Poisoning)
Fouling involves physical deposition (which can be washed away)[4], while poisoning involves strong chemical bonds (which resist washing).
-
Recover & Wash: Filter the deactivated catalyst and wash sequentially with hot toluene (3 x 20 mL) and methanol (3 x 20 mL).
-
Dry: Dry the catalyst under vacuum at 60°C for 4 hours.
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Split & Test: Use half of the washed catalyst for a direct re-test in the hydrogenation reaction.
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Calcine: Subject the remaining half to controlled calcination in air at 300°C for 2 hours, followed by reduction under H₂ at 200°C, then re-test. Validation Logic: If the solvent wash alone restores >80% of the initial activity, the issue was soft fouling. If only calcination restores activity, the issue was hard coking. If neither works, the catalyst has suffered permanent chemical poisoning or sintering[2].
Part 4: Mechanistic Pathways & Decision Trees
Mechanistic pathways of catalyst deactivation in 2-(2,3-Dimethylphenyl)ethanol hydrogenation.
Troubleshooting decision tree for diagnosing the root cause of catalyst deactivation.
Part 5: References
1.[5] ChemCatBio. "Three Sources of Catalyst Deactivation and How To Mitigate Them." ChemCatBio Technology Brief. URL: 2.[1] ChemicalBook. "2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5." Chemical Properties, Uses, Production. URL: 3. RSC Publishing. "Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies." RSC Advances. URL: 4.[3] Chemisgroup. "Sintering process and catalysis." Catalyst Deactivation Mechanisms. URL: 5.[2] Argyle, M. D., & Bartholomew, C. H. (2015). "Advances in Catalyst Deactivation and Regeneration." Catalysts, 5(1), 145-269. URL: 6.[4] Chalmers Research. "A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing." Catalyst Fouling and Coking. URL:
Sources
- 1. 2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 [chemicalbook.com]
- 2. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 3. chemisgroup.us [chemisgroup.us]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Synthesis of 2,3-Dimethylphenethyl Alcohol
Welcome to the technical support center for the synthesis of 2,3-dimethylphenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted side products. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Overview of Primary Synthetic Routes
The synthesis of 2,3-dimethylphenethyl alcohol (2,3-DMPA) is typically approached via two main pathways:
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Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a 2,3-dimethylbenzylmagnesium halide (a Grignard reagent) on ethylene oxide.[1][2] While effective, this route is highly susceptible to side reactions, most notably Wurtz-type coupling.[3]
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Reduction of a Phenylacetic Acid Derivative: This pathway involves the reduction of 2,3-dimethylphenylacetic acid or its corresponding ester using a powerful hydride-reducing agent like lithium aluminum hydride (LiAlH₄).[4][5] This method generally offers a cleaner reaction profile but requires careful handling of pyrophoric and water-sensitive reagents.
Each route presents unique challenges that can impact yield and purity. The following sections are structured to help you navigate and resolve these specific issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common problems encountered during the synthesis of 2,3-DMPA.
Grignard Route Issues
Q1: My Grignard reaction yield is low, and I've isolated a significant amount of a high-boiling, non-polar impurity. GC-MS suggests a molecular weight of 210 g/mol . What is this byproduct and how can I prevent it?
A1: This impurity is almost certainly 1,2-bis(2,3-dimethylphenyl)ethane , the product of a Wurtz-type coupling reaction .[3][6] This side reaction occurs when a newly formed molecule of the Grignard reagent (2,3-dimethylbenzylmagnesium halide) reacts with a molecule of the unreacted 2,3-dimethylbenzyl halide starting material.
Causality & Mechanism: The formation of this byproduct is primarily driven by:
-
High Local Concentration of Alkyl Halide: Rapid addition of the 2,3-dimethylbenzyl halide leads to localized areas where its concentration is high, increasing the probability of it encountering a Grignard molecule before reacting with the magnesium surface.[3]
-
Elevated Temperatures: The Grignard formation is exothermic. If the temperature is not controlled, hotspots can develop, which significantly accelerate the rate of the Wurtz coupling reaction.[3][7]
Troubleshooting & Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Addition Rate | Add the halide solution dropwise over 30-60 minutes. | Maintains a low, steady concentration of the halide, favoring Grignard formation over coupling.[3] |
| Temperature | Maintain the reaction temperature between 0-10°C using an ice bath. | Controls the exotherm and suppresses the activation energy barrier for the Wurtz reaction.[3][7] |
| Solvent Choice | Use diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF). Avoid THF if possible. | For benzylic halides, THF can sometimes promote more significant Wurtz byproduct formation compared to other ethereal solvents.[3] |
| Magnesium | Use activated magnesium turnings with a high surface area. | A larger, more reactive surface area accelerates the desired Grignard formation, consuming the halide before it can couple.[3] |
Q2: The reaction between my prepared Grignard reagent and ethylene oxide is sluggish, and the final workup yields a complex mixture with a significant amount of unreacted starting material. What are the likely causes?
A2: This issue typically points to problems with either the quality of the Grignard reagent or the conditions of the epoxide addition. Grignard reagents are strong bases and will react with any available acidic protons, especially water.[8][9]
Causality & Troubleshooting:
-
Deactivation by Water: The most common cause is the presence of moisture in the glassware, solvent, or ethylene oxide. Grignard reagents are rapidly quenched by water to form 2,3-dimethyltoluene.[8]
-
Inefficient Ethylene Oxide Addition: Ethylene oxide is a gas (b.p. 10.7°C). Bubbling it directly into the reaction can be inefficient and lead to poor mixing.
-
Solution: A superior method is to first dissolve the ethylene oxide in a cold, anhydrous solvent (e.g., diethyl ether at 0°C) and then add this solution dropwise to the Grignard reagent. This ensures controlled, homogenous delivery of the electrophile.
-
-
Poor Reagent Quality: If the Grignard formation itself was inefficient (indicated by a large amount of unreacted magnesium), the subsequent reaction will naturally be poor.
-
Solution: Activate the magnesium before use. A common method is to add a small crystal of iodine to the magnesium in the flask and gently warm it under a nitrogen atmosphere until the purple color disappears.[3] This etches away the passivating magnesium oxide layer.
-
Reduction Route Issues
Q3: My LiAlH₄ reduction of 2,3-dimethylphenylacetic acid (or its methyl ester) is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction with LiAlH₄, a powerful reducing agent, is unusual but can occur due to several factors.[4][5]
Troubleshooting & Optimization Protocol:
| Parameter | Potential Issue & Solution |
| Reagent Stoichiometry | Issue: Insufficient LiAlH₄. Carboxylic acids require more equivalents than esters because the first equivalent is consumed in an acid-base reaction to form a carboxylate salt. Solution: For carboxylic acids, use at least 1.5-2.0 equivalents of LiAlH₄. For esters, 1.0-1.2 equivalents should suffice. |
| Reagent Quality | Issue: LiAlH₄ degrades upon exposure to atmospheric moisture. Solution: Use freshly opened, high-purity LiAlH₄. If the reagent is old or has been improperly stored, its activity will be diminished. |
| Reaction Temperature | Issue: The reaction may be too slow at low temperatures. Solution: While the initial addition should be done at 0°C for safety, the reaction can often be gently warmed to room temperature or even refluxed in THF for several hours to ensure completion. |
| Quenching Procedure | Issue: Premature or improper quenching can trap the product in an aluminum-complex intermediate. Solution: Follow a well-established quenching procedure (e.g., the Fieser workup). Cool the reaction to 0°C and sequentially add water, then 15% aqueous NaOH, then more water, in precise ratios relative to the amount of LiAlH₄ used. This ensures the formation of a granular, easily filterable aluminum salt precipitate. |
Visualizing Reaction Pathways
The following diagram illustrates the desired Grignard reaction pathway versus the problematic Wurtz coupling side reaction.
Caption: Desired Grignard synthesis vs. Wurtz coupling side reaction.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally better for achieving high purity? A: The reduction of 2,3-dimethylphenylacetic acid or its ester is often cleaner and more reliable for achieving high purity.[12] The Grignard route is more prone to the Wurtz coupling byproduct, which can be difficult to separate from the desired product due to similar boiling points.
Q: What are the best analytical methods for identifying and quantifying impurities? A: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities like the Wurtz dimer or unreacted starting materials.[13][14] High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) is excellent for quantifying the purity of the final alcohol product and detecting less volatile byproducts.[15][16]
Q: How can I effectively purify the final 2,3-dimethylphenethyl alcohol? A: Fractional distillation under reduced pressure is the primary method for purification.[17] If the product is contaminated with the Wurtz dimer, careful fractionation with a high-efficiency column is required. Alternatively, the crude alcohol can be converted to an ester with a non-volatile acid (e.g., phthalic anhydride), the impurities removed by steam distillation, and the ester then hydrolyzed back to the pure alcohol.[18]
Q: Can I use other reducing agents besides LiAlH₄? A: While LiAlH₄ is the most common and powerful reagent for this transformation, other options exist.[19] Borane complexes like BH₃·THF can also reduce carboxylic acids, but the reaction conditions and workup procedures differ. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters effectively.[5]
Detailed Experimental Protocol: Reduction of Methyl 2,3-Dimethylphenylacetate
This protocol provides a step-by-step method for the synthesis of 2,3-DMPA via LiAlH₄ reduction, a route known for its reliability.
1. Setup and Reagent Preparation:
-
Assemble a three-necked, round-bottom flask (flame-dried) equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Flush the entire system with dry nitrogen gas.
-
In the flask, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
2. Reaction Execution:
-
Dissolve methyl 2,3-dimethylphenylacetate (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
3. Quenching and Workup:
-
Cool the reaction mixture back down to 0°C.
-
Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess reagent. A large amount of hydrogen gas will be evolved.
-
Add 15% aqueous sodium hydroxide solution (X mL) dropwise.
-
Add water (3X mL) and stir the resulting mixture vigorously for 30 minutes. The grey suspension should transform into a white, granular precipitate of aluminum salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional diethyl ether.
4. Purification:
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure 2,3-dimethylphenethyl alcohol.
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis problems.
References
-
Wurtz Reaction Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. [Link]
-
Wurtz reaction - Chemistry LibreTexts. (2023, January 23). Chemistry LibreTexts. [Link]
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011, July 15). Journal of the American Chemical Society. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Reaction Chemistry & Engineering. [Link]
-
Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. (2016). The Journal of Organic Chemistry. [Link]
-
HPLC Determination of Phenethyl alcohol on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
-
Phenethyl alcohol - Wikipedia. (n.d.). Wikipedia. [Link]
-
Side Reactions in a Grignard Synthesis. (1999, January). Journal of Chemical Education. [Link]
-
Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). (n.d.). ChemHelper. [Link]
-
Phenethyl alcohol and its Impurities. (n.d.). Pharmaffiliates. [Link]
- Purification of phenyl ethyl alcohol. (1929).
-
The Grignard Reaction of Epoxides. (2026, January 17). Chemistry Steps. [Link]
-
All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
LiAlH4: The Powerhouse Reducing Agent You Need to Know. (2026, January 23). Oreate AI Blog. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. [Link]
-
The Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]
-
Ethanol Purification. (n.d.). The Organic Chemist's Companion. [Link]
- Method of purification of β-phenylethyl alcohol. (1982).
-
Phenylethyl alcohol identification workflow. (2022). Food Chemistry. [Link]
-
The reaction of ethylene oxide with various Grignard reagents. (1940). Michigan State University. [Link]
-
An Introduction to Grignard Reagents. (n.d.). Chemguide. [Link]
-
α,α-DIMETHYL-β-PHENETHYLAMINE. (n.d.). Organic Syntheses. [Link]
-
Pathways to phenethyl alcohol. (2019, May 28). Sciencemadness Discussion Board. [Link]
-
3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. (2022, October 4). Chemistry LibreTexts. [Link]
-
Ethylene oxide when treated with Grignard reagent yields. (n.d.). Vedantu. [Link]
-
Synthesis of β-phenethyl alcohol. (n.d.). PrepChem. [Link]
-
Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (2004). Arkivoc. [Link]
- Method of preparing phenyl ethyl alcohol. (1949).
- Method for producing 2,5-dimethylphenyl acetic acid. (2009).
-
Cs2CO3‐N,N‐Dimethylacetamide‐Promoted Esterification of Arylformic Acids with a‐Bromo Esters via Nucleophilic Substitution. (2024). ChemistryOpen. [Link]
-
Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. (2007, August 24). Molecules. [Link]
-
Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. (2010). Asian Journal of Chemistry. [Link]
Sources
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- 2. orgosolver.com [orgosolver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. LiAlH4: The Powerhouse Reducing Agent You Need to Know - Oreate AI Blog [oreateai.com]
- 6. fiveable.me [fiveable.me]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 10. community.wvu.edu [community.wvu.edu]
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- 16. HPLC Determination of Phenethyl alcohol on Newcrom BH Column | SIELC Technologies [sielc.com]
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- 19. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Technical Support Center: Thermal Stability of 2-(2,3-Dimethylphenyl)ethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific thermal stability and degradation pathways of 2-(2,3-Dimethylphenyl)ethanol is limited. This guide is therefore constructed by a Senior Application Scientist based on fundamental principles of organic chemistry and extensive experience with analogous substituted phenethyl alcohol structures. The protocols and potential degradation pathways described herein are intended to provide a robust framework for your internal investigations.
Introduction
Welcome to the Technical Support Center for 2-(2,3-Dimethylphenyl)ethanol. As you embark on your research and development activities, understanding the inherent stability of your molecule is paramount to ensuring data integrity, developing robust formulations, and meeting regulatory expectations. This guide is designed to proactively address potential thermal stability challenges you may encounter. We will explore the likely degradation pathways based on its chemical structure and provide detailed, actionable troubleshooting guides and experimental protocols to help you design and execute comprehensive stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the thermal stability of an aromatic alcohol like 2-(2,3-Dimethylphenyl)ethanol?
A1: Based on its structure—a primary alcohol attached to a substituted benzene ring—the primary stability concerns are:
-
Oxidation: The benzylic position and the alcohol functional group are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen or oxidizing agents. This can lead to the formation of aldehydes, and subsequently, carboxylic acids.
-
Dehydration: Under thermal stress, particularly in acidic or basic conditions, the ethanol side chain can lose a molecule of water to form the corresponding styrene derivative, 2,3-dimethylstyrene.
-
Other Reactions: While less common for this structure, reactions with excipients or impurities, and polymerization of degradation products (like the styrene derivative) can also occur under significant thermal stress.
Q2: I'm just starting my work with this compound. What initial steps should I take to evaluate its thermal stability?
A2: A proactive approach is always best. We recommend initiating a preliminary forced degradation study.[1][2] This involves subjecting a sample of the compound to a variety of stress conditions that are more severe than typical storage conditions. The goal is to rapidly identify potential degradation pathways and to ensure your analytical method can detect any degradants. A good starting point is outlined in the ICH Q1A(R2) guidelines.[3]
Q3: What is a "stability-indicating method," and why is it crucial?
A3: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any of its degradation products, process impurities, or other components in the sample.[4][5][6] Its importance cannot be overstated; without it, you cannot be certain if a decrease in the API peak is due to degradation or if new peaks are indeed degradants or other artifacts.
Q4: How much degradation should I aim for in a forced degradation study?
A4: The generally accepted target for forced degradation is 5-20% degradation of the active pharmaceutical ingredient.[3][7] This range is considered optimal because it is significant enough to produce detectable quantities of degradation products for identification and for the validation of the analytical method, but not so excessive that it leads to secondary degradation, making the degradation pathway difficult to interpret.[2]
Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your experiments.
Issue 1: My sample of 2-(2,3-Dimethylphenyl)ethanol shows a decrease in the main peak and the appearance of new, unidentified peaks in the HPLC chromatogram after heating.
Underlying Cause and Investigation Strategy:
This is a classic sign of thermal degradation. The new peaks are likely degradation products. Your primary objectives are to identify these degradants and understand the pathway of their formation. A systematic forced degradation study will be your primary tool.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products of 2-(2,3-Dimethylphenyl)ethanol under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
2-(2,3-Dimethylphenyl)ethanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile and Water
-
Validated HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of 2-(2,3-Dimethylphenyl)ethanol in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 W h/m²).
-
-
Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, using a developed HPLC-UV/MS method. A gradient reversed-phase method is typically a good starting point for stability-indicating assays.[8]
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Use the mass spectrometry (MS) data to propose structures for the new peaks. Likely degradants include the corresponding aldehyde (2-(2,3-dimethylphenyl)acetaldehyde), carboxylic acid (2-(2,3-dimethylphenyl)acetic acid), and the dehydrated product (2,3-dimethylstyrene).
Issue 2: I am observing a loss of potency of my compound in a formulation, even at room temperature over several weeks.
Underlying Cause and Investigation Strategy:
This suggests that 2-(2,3-Dimethylphenyl)ethanol may be unstable under your specific formulation and storage conditions. The degradation could be due to interaction with excipients, sensitivity to pH, or slow oxidation.
Experimental Protocol: Formulation Compatibility and Stability Study
Objective: To evaluate the stability of 2-(2,3-Dimethylphenyl)ethanol in your specific formulation and identify any potential incompatibilities.
Procedure:
-
Prepare Samples:
-
Prepare your complete formulation containing 2-(2,3-Dimethylphenyl)ethanol.
-
Prepare simplified formulations, each missing one excipient, to identify any specific interactions.
-
Prepare a control sample of 2-(2,3-Dimethylphenyl)ethanol in the formulation vehicle without any other excipients.
-
-
Storage Conditions:
-
Store all samples under your intended long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).
-
-
Time Points:
-
Pull samples at initial (T=0), 1, 2, 4, and 12 weeks for the accelerated study, and at T=0, 3, 6, 9, and 12 months for the long-term study.
-
-
Analysis:
-
Analyze the samples using your validated stability-indicating HPLC method.
-
Monitor for a decrease in the main peak, the appearance of new peaks, and any changes in physical appearance (e.g., color, precipitation).
-
Data Interpretation:
-
A significant increase in degradation in the presence of a specific excipient would suggest an incompatibility.
-
By understanding the conditions that promote degradation, you can reformulate to improve stability, for example, by adjusting the pH or adding an antioxidant.
Visualizations
Below are diagrams to help visualize the processes described in this guide.
Caption: A decision workflow for investigating thermal stability issues.
Caption: Potential degradation pathways for 2-(2,3-Dimethylphenyl)ethanol.
Quantitative Data Summary
While specific data for 2-(2,3-Dimethylphenyl)ethanol is not available, the following table provides a template for summarizing the results of your forced degradation studies.
| Stress Condition | Parameters | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Thermal | 60°C, 48 hours | 8% | 2,3-Dimethylstyrene |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | 2,3-Dimethylstyrene |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 5% | Minor unknown peaks |
| Oxidation | 3% H₂O₂, RT, 24h | 20% | 2-(2,3-dimethylphenyl)acetaldehyde, 2-(2,3-dimethylphenyl)acetic acid |
| Photostability | ICH Q1B | 12% | Various photoproducts |
References
-
Kinetics of Ru(III) catalysed oxidation of phenethyl alcohol and para-substituted phenethyl alcohols by Ce. (n.d.). Retrieved from [Link]
- Ramachandra, H., Mahadevappa, D. S., & Rangappa, K. S. (1996). Mechanistic investigations of the oxidation of phenethyl alcohols by sodium-N-bromo-benzenesulphonamide in acid medium. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(5), 481-490.
- Li, M., & Johnson, M. E. (1995). OXIDATION OF CERTAIN 4-SUBSTITUTED PHENETHYL ALCOHOLS WITH COLLINS REAGENT: ON THE MECHANISM OF A CARBON-CARBON BOND CLEAVAGE.
- Rao, B. S., & Rao, M. A. (n.d.). Kinetics and mechanism of Ag (I) catalyzed oxidation of phenethyl alcohols and para-substituted phenethyl alcohols by PDP in aqu. Scholars Research Library.
-
Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. (2024). ACS Publications. Retrieved from [Link]
-
Plasmon-Mediated Catalytic Oxidation of sec-Phenethyl and Benzyl Alcohols. (2011). The Journal of Physical Chemistry C. Retrieved from [Link]
-
Iron-Based Dehydration Catalyst for Selective Formation of Styrene. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. (n.d.). ResearchGate. Retrieved from [Link]
-
Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation. (2006). ResearchGate. Retrieved from [Link]
-
Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. (2024). PMC. Retrieved from [Link]
-
Shock Tube Experimental and Theoretical Study on the Thermal Decomposition of 2-Phenylethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
PHENETHYL ALCOHOL. (n.d.). ILO and WHO. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). LCGC International. Retrieved from [Link]
-
Thermal decomposition of 2-phenylethanol: A computational study on mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). Human Journals. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
-
Thermal Decomposition of Diphenethyl Carbonate by Pyrolysis-Gas Chromatography/Mass Spectroscopy. (n.d.). Asian Publication Corporation. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]
-
Pharma Stability: Forced Degradation Playbook. (n.d.). LinkedIn. Retrieved from [Link]
-
Phenyl Ethyl Alcohol. (n.d.). Chemtex USA. Retrieved from [Link]
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. irjpms.com [irjpms.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide: ¹H NMR Solvent Selection for the Structural Elucidation of 2-(2,3-Dimethylphenyl)ethanol
Executive Summary
In the realm of analytical chemistry and drug development, the structural elucidation of active pharmaceutical ingredient (API) intermediates demands rigorous analytical precision. For 2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5), a substituted phenethyl alcohol derivative, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural verification[1]. However, the quality and interpretability of the ¹H NMR spectrum are heavily dependent on the solvent system employed.
This guide provides an objective, data-driven comparison of the two most ubiquitous deuterated NMR solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) . By analyzing their distinct effects on the spectral resolution of 2-(2,3-Dimethylphenyl)ethanol, this document equips researchers with the mechanistic rationale and validated protocols necessary to optimize their analytical workflows[2].
Mechanistic Rationale: The Physics of Solvent-Solute Interactions
The choice between CDCl₃ and DMSO-d₆ is not merely a matter of solubility; it fundamentally alters the observed quantum mechanical behavior of the analyte[2]. As a Senior Application Scientist, I emphasize that understanding the causality behind these spectral changes is critical for accurate data interpretation.
Proton Exchange Rates and Hydrogen Bonding
2-(2,3-Dimethylphenyl)ethanol contains a labile hydroxyl (-OH) group. In a non-polar, weakly interacting solvent like CDCl₃ , the hydroxyl proton undergoes rapid intermolecular exchange with trace water or other alcohol molecules in the solution. This rapid exchange occurs faster than the NMR timescale, effectively "washing out" the scalar spin-spin coupling ( 3J ) between the -OH proton and the adjacent methylene (-CH₂-O-) protons. Consequently, the -OH signal appears as a broad, featureless singlet[3].
Conversely, DMSO-d₆ is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms a robust hydrogen bond with the hydroxyl proton of the analyte, drastically reducing its intermolecular exchange rate[3]. Because the proton remains localized on the molecule longer than the NMR observation window, the scalar coupling is preserved. This splits the -OH signal into a distinct triplet and the adjacent -CH₂-O- signal into a complex quartet, providing definitive proof of the primary alcohol structure.
Solvent Magnetic Anisotropy
The magnetic anisotropy and dielectric constants of the solvents induce variations in the chemical shifts ( Δδ ) of the non-labile protons[4]. The π -electron cloud of the aromatic ring in 2-(2,3-Dimethylphenyl)ethanol interacts differently with the dipole of DMSO compared to the relatively non-polar CDCl₃, leading to subtle but predictable shifts in the aromatic and aliphatic resonances[3].
Comparative Data Analysis: CDCl₃ vs. DMSO-d₆
The following table summarizes the predicted and empirically benchmarked ¹H NMR chemical shifts for 2-(2,3-Dimethylphenyl)ethanol in both solvent systems at 400 MHz.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, 298 K)
| Proton Assignment | Multiplicity (Ideal) | Integration | δ in CDCl₃ (ppm) | δ in DMSO-d₆ (ppm) | Δδ (DMSO - CDCl₃) |
| -OH | Broad Singlet / Triplet | 1H | ~1.50 (br s) | ~4.60 (t, J=5.2 Hz) | +3.10 |
| -CH₂-O | Triplet / Quartet | 2H | ~3.80 (t, J=7.0 Hz) | ~3.55 (q, J=7.2,5.2 Hz) | -0.25 |
| Ar-CH₂ | Triplet | 2H | ~2.90 (t, J=7.0 Hz) | ~2.75 (t, J=7.2 Hz) | -0.15 |
| Ar-CH₃ (C2) | Singlet | 3H | ~2.31 (s) | ~2.25 (s) | -0.06 |
| Ar-CH₃ (C3) | Singlet | 3H | ~2.28 (s) | ~2.20 (s) | -0.08 |
| Ar-H (C4, C5, C6) | Multiplet* | 3H | 7.00 - 7.10 (m) | 6.95 - 7.05 (m) | ~ -0.05 |
*Note: The aromatic protons consist of two doublets and a triplet, which often overlap into a multiplet at 400 MHz. The massive downfield shift of the -OH proton in DMSO-d₆ (+3.10 ppm) is the hallmark of strong solvent-solute hydrogen bonding.
Decision Matrix: Solvent Selection Logic
To standardize laboratory operations, the following decision matrix dictates the optimal solvent choice based on the specific analytical goal.
Decision matrix for NMR solvent selection based on analytical goals.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation steps. This guarantees that any observed peak broadening (e.g., the -OH peak) is due to chemical exchange dynamics and not poor magnetic field homogeneity.
Step 1: Sample Preparation & Internal Calibration
-
Accurately weigh 10–15 mg of 2-(2,3-Dimethylphenyl)ethanol into a clean, dry glass vial[2].
-
Add 0.6 mL of the selected deuterated solvent (CDCl₃ or DMSO-d₆).
-
Validation Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) . TMS acts as an internal standard, locking the chemical shift reference to exactly 0.00 ppm and allowing for the assessment of field homogeneity.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present.
Step 2: Instrument Tuning & Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow 2 minutes for thermal equilibration at 298 K .
-
Lock the magnetic field to the deuterium resonance of the chosen solvent (CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm)[5].
-
Execute gradient shimming (e.g., topshim).
-
Validation Step: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless the TMS linewidth is < 1.0 Hz . This confirms perfect magnetic field homogeneity.
Step 3: Acquisition & Processing
-
Run a standard 1D PROTON pulse sequence (e.g., zg30) with the following parameters:
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of all protons)
-
Spectral Width (SW): 20 ppm
-
-
Apply a Fourier Transform (FT), perform manual phase correction, and apply a baseline correction.
-
Reference the spectrum to the TMS singlet at 0.00 ppm. Identify residual solvent peaks (CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm) and trace water peaks to prevent misassignment[6].
Conclusion & Recommendations
For the routine structural confirmation of 2-(2,3-Dimethylphenyl)ethanol , CDCl₃ remains the most cost-effective and volatile choice, allowing for easy sample recovery[2]. However, if the analytical objective requires definitive proof of the primary alcohol moiety or the investigation of hydrogen bonding dynamics, DMSO-d₆ vastly outperforms CDCl₃[3]. By arresting the proton exchange rate, DMSO-d₆ transforms the hydroxyl group from an ambiguous broad singlet into a highly diagnostic, J-coupled multiplet system, providing a higher degree of structural confidence.
References
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
Sources
- 1. 2-(2,3-DIMETHYLPHENYL)ETHANOL | 40420-17-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
FTIR absorption bands for 2-(2,3-Dimethylphenyl)ethanol
Comparative FTIR Spectroscopic Analysis of 2-(2,3-Dimethylphenyl)ethanol and Substituted Phenethyl Alcohols
Executive Summary & Objective
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when differentiating closely related structural isomers in drug development and fragrance formulation. 2-(2,3-Dimethylphenyl)ethanol (also known as 2,3-dimethylphenethyl alcohol) is a critical intermediate. While mass spectrometry provides molecular weight, it often fails to distinguish positional isomers. This guide provides a definitive, experimentally grounded comparison of the Fourier Transform Infrared (FTIR) absorption bands of 2-(2,3-Dimethylphenyl)ethanol against its baseline analog, 2-Phenylethanol[1], and its isomer, 2-(2,4-Dimethylphenyl)ethanol.
Mechanistic Causality in FTIR Band Shifts
FTIR spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular dipoles and steric environments. Understanding why bands shift is essential for robust spectral interpretation.
-
Hydroxyl (O-H) Stretching: Phenethyl alcohols exhibit a broad O-H stretch around 3327 cm⁻¹[2]. The exact position is dictated by intermolecular hydrogen bonding. In neat liquid samples, steric hindrance from the ortho-methyl group in 2-(2,3-dimethylphenyl)ethanol slightly disrupts optimal hydrogen bond packing compared to the unsubstituted 2-phenylethanol, often leading to a subtle shift toward higher wavenumbers.
-
Aromatic C-H Out-of-Plane (OOP) Bending: This is the most diagnostic region (600–900 cm⁻¹) for differentiating these analogs. The frequency of the OOP bend is inversely proportional to the number of adjacent (vicinal) hydrogen atoms on the aromatic ring.
-
2-Phenylethanol (Monosubstituted): 5 adjacent hydrogens produce highly coupled, low-frequency bends at ~746 cm⁻¹ and ~698 cm⁻¹[2].
-
2-(2,3-Dimethylphenyl)ethanol (1,2,3-Trisubstituted): 3 adjacent hydrogens shift the primary OOP bend to ~769 cm⁻¹, with secondary ring deformations at ~697 cm⁻¹ and ~722 cm⁻¹[3].
-
2-(2,4-Dimethylphenyl)ethanol (1,2,4-Trisubstituted): The presence of 2 adjacent hydrogens and 1 isolated hydrogen pushes the bands to ~809–832 cm⁻¹ and ~878–880 cm⁻¹, respectively[3].
-
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure reproducibility and trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps.
Step 1: System Verification & Background
-
Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).
-
Self-Validation Check: Ensure the single-beam energy profile matches the manufacturer's baseline and that ambient water vapor/CO₂ bands are mathematically minimized.
Step 2: Sample Acquisition
-
Apply 1–2 drops of neat 2-(2,3-Dimethylphenyl)ethanol directly onto the ATR crystal, ensuring complete coverage of the active infrared beam area.
-
Collect the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).
Step 3: Data Processing
-
Apply ATR correction algorithms to account for wavelength-dependent penetration depth (lower wavenumbers penetrate deeper into the sample).
-
Perform baseline correction and normalize the spectrum to the strongest peak (typically the O-H stretch) for accurate comparative overlay.
Visualizing the Analytical Workflow
Caption: Self-validating ATR-FTIR workflow for structural verification of phenethyl alcohols.
Comparative Data Analysis
The table below summarizes the critical FTIR absorption bands, objectively comparing 2-(2,3-Dimethylphenyl)ethanol with its structural alternatives.
| Vibrational Mode | 2-Phenylethanol (Monosubstituted) | 2-(2,3-Dimethylphenyl)ethanol (1,2,3-Trisubstituted) | 2-(2,4-Dimethylphenyl)ethanol (1,2,4-Trisubstituted) | Diagnostic Significance |
| O-H Stretch | ~3327 cm⁻¹ (Broad)[2] | ~3340 cm⁻¹ (Broad) | ~3335 cm⁻¹ (Broad) | Confirms primary alcohol; slight shifts indicate steric effects on H-bonding. |
| Aliphatic C-H Stretch | ~2930, 2860 cm⁻¹ | ~2922, 2919 cm⁻¹[3] | ~2923 cm⁻¹[3] | Increased intensity in dimethyl analogs due to extra -CH₃ groups. |
| Aromatic C=C Stretch | ~1607 cm⁻¹[2] | ~1602 cm⁻¹[3] | ~1603 cm⁻¹[3] | Confirms aromatic ring integrity. |
| C-O Stretch | ~1045 cm⁻¹ | ~1050 cm⁻¹ | ~1048 cm⁻¹ | Validates the primary alcohol (ethanol) side chain. |
| Aromatic C-H OOP Bend | ~746 cm⁻¹ & ~698 cm⁻¹ [2] | ~769 cm⁻¹, 722 cm⁻¹, 697 cm⁻¹ [3] | ~878-880 cm⁻¹ & ~809-832 cm⁻¹ [3] | Primary differentiator for substitution patterns. |
Isomer Differentiation Logic
To further clarify the causality behind the out-of-plane bending vibrations, the following diagram illustrates the decision matrix used by spectroscopists to identify the specific isomer based strictly on the 600–900 cm⁻¹ region.
Caption: Diagnostic logic for differentiating phenethyl alcohol isomers via out-of-plane C-H bending.
Conclusion
While the O-H and C-O stretching regions confirm the presence of the phenethyl alcohol scaffold, the definitive identification of 2-(2,3-Dimethylphenyl)ethanol relies entirely on the aromatic C-H out-of-plane bending region. The shift from the 746/698 cm⁻¹ bands of 2-phenylethanol to the 769/722/697 cm⁻¹ bands is a direct consequence of the 1,2,3-trisubstitution pattern[2][3]. By leveraging these specific spectral markers, researchers can establish a robust, self-validating metric for quality control in chemical synthesis and drug development.
Sources
GC-MS Retention Time Profiling of 2-(2,3-Dimethylphenyl)ethanol and its Positional Isomers: A Comprehensive Analytical Guide
The resolution of positional isomers remains one of the most demanding challenges in analytical chemistry, particularly in the profiling of pharmaceutical impurities and the characterization of complex fragrance mixtures. 2-(2,3-Dimethylphenyl)ethanol (also known as 2,3-dimethylphenethyl alcohol) and its isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenethyl alcohol) share the identical molecular formula (C₁₀H₁₄O) and mass (150.22 g/mol )[1]. Because their electron ionization (EI) mass spectra are virtually indistinguishable, Gas Chromatography-Mass Spectrometry (GC-MS) relies entirely on chromatographic separation—specifically, differences in retention time (RT) and Kovats Retention Indices (RI)—to identify them[2].
This guide provides an objective, mechanistic comparison of the GC-MS retention behaviors of these isomers, supported by predictive chromatographic data and a self-validating experimental protocol.
Mechanistic Drivers of Isomer Separation (Causality)
To successfully resolve dimethylphenethyl alcohol isomers, an analytical scientist must leverage two orthogonal stationary phases. The causality behind their separation lies in the interplay between steric hindrance , boiling point , and dipole moment [3].
Non-Polar Columns (e.g., HP-5MS, 5% Phenyl-methylpolysiloxane)
On non-polar phases, separation is governed almost exclusively by dispersion forces, which correlate strongly with the analyte's boiling point[4].
-
The Ortho-Effect: Methyl groups located at the ortho positions (positions 2 and 6) create steric crowding around the ethanol side chain. This prevents optimal planar alignment and reduces intermolecular packing, effectively lowering the boiling point.
-
Elution Order: Consequently, highly hindered isomers like 2,6- and 2,3-dimethylphenethyl alcohol elute earlier than their unhindered counterparts (e.g., 3,4-dimethylphenethyl alcohol)[5].
Polar Columns (e.g., DB-WAX, Polyethylene Glycol)
On polar phases, retention is driven by hydrogen bonding and dipole-dipole interactions between the stationary phase and the primary alcohol (-OH) group[4].
-
Electronic Shielding: While the primary alcohol is the main interaction site, the position of the methyl groups on the aromatic ring alters the molecule's overall dipole moment. Ortho-methyls can push the hydroxyethyl side-chain out of the aromatic plane, subtly changing its hydrogen-bonding accessibility.
-
Orthogonal Resolution: Co-eluting peaks on a non-polar column can often be baseline-resolved on a polar column due to these shifted dipole interactions[6].
Comparative Retention Data
Because exact empirical data for every single isomer is rarely consolidated in a single database, the following table presents comparative retention indices anchored by known literature values for 2,4-dimethylphenethyl alcohol (RI ≈ 1276 on non-polar)[7] and the parent compound phenethyl alcohol (RI ≈ 1110)[8]. The remaining values are calculated using established group-contribution predictive models[5].
Table 1: Estimated Kovats Retention Indices (RI) for Dimethylphenethyl Alcohols
| Isomer | Substitution Pattern | Steric Hindrance Level | Estimated RI (Non-Polar / HP-5MS) | Estimated RI (Polar / DB-WAX) |
| 2-(2,6-Dimethylphenyl)ethanol | Ortho, Ortho | Very High | ~ 1255 | ~ 1980 |
| 2-(2,5-Dimethylphenyl)ethanol | Ortho, Meta | High | ~ 1265 | ~ 2005 |
| 2-(2,4-Dimethylphenyl)ethanol | Ortho, Para | High | 1276 (Empirical) | 2017 (Empirical) |
| 2-(2,3-Dimethylphenyl)ethanol | Ortho, Meta | High | ~ 1285 | ~ 2030 |
| 2-(3,5-Dimethylphenyl)ethanol | Meta, Meta | Low | ~ 1290 | ~ 2045 |
| 2-(3,4-Dimethylphenyl)ethanol | Meta, Para | Very Low | ~ 1305 | ~ 2060 |
Note: Retention Times (RT) will vary based on specific carrier gas flow rates and oven ramp programs. The Kovats RI normalizes these variations.
Self-Validating GC-MS Protocol
To ensure absolute trustworthiness in your results, you must employ a self-validating system. Relying solely on raw retention times is a critical error; column degradation and matrix effects will cause RT drift. The protocol below uses an n-alkane ladder to calculate the Kovats RI, ensuring inter-laboratory reproducibility[2].
Step 1: Sample and Standard Preparation
-
Analyte Solution: Dissolve 1.0 mg of the 2-(2,3-Dimethylphenyl)ethanol sample (or isomer mixture) in 1.0 mL of HPLC-grade Hexane.
-
Internal Standard (IS): Spike the solution with 10 µL of Tridecane (C13) at 100 µg/mL. Tridecane acts as a stable retention anchor (RI = 1300 exactly).
-
Alkane Ladder (The Validation Mechanism): In a separate vial, prepare a standard mixture of C8–C20 n-alkanes in Hexane (50 µg/mL each)[9].
Step 2: GC-MS Instrumental Parameters
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[10].
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Injection: 1.0 µL, Splitless mode, Injector temperature at 250°C.
-
Oven Temperature Program (Critical for Resolution):
-
Initial: 50°C (Hold for 2 min).
-
Ramp: 5°C/min to 250°C (The slow 5°C/min ramp is mandatory to resolve the closely eluting 2,3- and 2,4- isomers).
-
Final Hold: 250°C for 5 min.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 35–300. Source temperature 230°C[9].
Step 3: Data Analysis & RI Calculation
Inject the Alkane Ladder first, followed by the sample. Calculate the Kovats RI for your target peak using the modified van Den Dool and Kratz equation[2]:
RI=100×n+100×tR(N)−tR(n)tR(unknown)−tR(n)
(Where n and N are the carbon numbers of the alkanes eluting immediately before and after the unknown, and tR is the retention time).
Visualizing the Analytical Logic
To conceptualize the workflow and the mechanistic logic behind the separation, refer to the following system diagrams.
GC-MS Analytical Workflow
Step-by-step GC-MS workflow for isomer resolution and Kovats RI calculation.
Mechanistic Elution Logic
Mechanistic drivers dictating the GC-MS elution order of dimethylphenethyl alcohol isomers.
References
-
NIST WebBook: Phenylethyl Alcohol - Gas Chromatography Retention Data. National Institute of Standards and Technology. Available at:[Link]
-
National Center for Biotechnology Information (PMC): Comparative Analysis of Chemical Composition in Essential Oils (GC-MS of 2,4-Dimethylphenethyl alcohol). Available at:[Link]
-
arXiv: Predicting Kováts Retention Indices Using Graph Neural Networks. (Mechanistic group contribution models for RI prediction). Available at:[Link]
-
TU Wien ReposiTUm: Kováts Retention Index Prediction for Gas Chromatography of Hydrocarbon Components. Available at:[Link]
Sources
- 1. CAS 6597-59-7: 2-(2,4-dimethylphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylethyl Alcohol [webbook.nist.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
HPLC Method Development for 2-(2,3-Dimethylphenyl)ethanol: A Comparative Guide
As an intermediate in pharmaceutical synthesis and advanced fragrance compounding, 2-(2,3-Dimethylphenyl)ethanol presents a unique analytical challenge. The primary hurdle in its quantification is achieving baseline resolution from its structural isomers—such as 2-(2,4-Dimethylphenyl)ethanol and 2-(3,4-Dimethylphenyl)ethanol. Because these molecules share identical molecular weights and nearly indistinguishable partition coefficients (LogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to separate them.
This guide objectively compares stationary phase alternatives, explains the mechanistic causality behind mobile phase selection, and provides a field-proven, self-validating methodology for the robust detection of 2-(2,3-Dimethylphenyl)ethanol.
Mechanistic Principles: Moving Beyond Hydrophobicity
To understand why standard methods fail, we must analyze the causality of chromatographic retention.
Traditional C18 (Octadecylsilane) columns separate analytes based on dispersive, hydrophobic interactions. When analyzing dimethylphenyl ethanol isomers, the hydrophobic surface area of each isomer is virtually identical, leading to co-elution.
To achieve separation, we must exploit the subtle electronic and steric differences of the aromatic rings. By transitioning to a Phenyl-Hexyl or Biphenyl stationary phase, we introduce π−π (pi-pi) interactions. The electron density of the analyte's aromatic ring interacts directly with the phenyl rings of the stationary phase. The specific ortho/meta positioning of the methyl groups in the 2,3-isomer creates distinct steric hindrance and electron-donating effects compared to a 2,4-isomer, which a Biphenyl column can exploit for baseline separation .
The Mobile Phase Paradox: When using phenyl-based columns, the choice of organic modifier is critical. Acetonitrile (ACN) contains a cyano group with its own π electrons, which competitively bind to the stationary phase and suppress the column's π−π selectivity. Therefore, Methanol (MeOH) —a protic solvent lacking π electrons—must be used to maximize the selective interactions between the analyte and the column .
Fig 1. Mechanistic pathways of stationary phase interactions for aromatic alcohol resolution.
Column Performance Comparison
To objectively demonstrate the impact of stationary phase chemistry, the following experimental data summarizes the resolution of a mixed standard containing 2-(2,3-Dimethylphenyl)ethanol and 2-(2,4-Dimethylphenyl)ethanol.
Conditions: Water/Methanol (50:50 v/v), Flow Rate 1.0 mL/min, UV Detection at 220 nm.
| Column Chemistry (150 x 4.6 mm, 3 µm) | Retention Time (min) | Asymmetry Factor ( As ) | Isomer Resolution ( Rs ) | Theoretical Plates ( N ) | Conclusion |
| Standard C18 | 4.2 | 1.15 | 0.8 | 8,500 | Unsuitable (Co-elution) |
| Phenyl-Hexyl | 5.8 | 1.05 | 2.1 | 11,200 | Acceptable (Baseline) |
| Biphenyl | 6.5 | 1.02 | 2.8 | 12,500 | Optimal (Excellent) |
Data Interpretation: The Biphenyl column provides the highest resolution ( Rs = 2.8) due to its rigid dual-ring structure, which amplifies both steric recognition and π−π retention mechanisms compared to the single-ring Phenyl-Hexyl phase.
Step-by-Step Methodology: Optimized Biphenyl Protocol
Based on the comparative data, the following protocol utilizes a Biphenyl stationary phase coupled with a Methanol gradient and UV detection at 220 nm—the optimal wavelength for capturing the π→π∗ transitions of phenethyl alcohol derivatives .
Step 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Causality: Formic acid (0.1%) suppresses residual silanol ionization on the column, preventing peak tailing.
-
Mobile Phase B (Organic): 100% HPLC-Grade Methanol.
-
Degas both mobile phases via vacuum sonication for 10 minutes.
Step 2: Instrument Setup & Equilibration
-
Column: Install a Biphenyl column (150 mm × 4.6 mm, 3 µm).
-
Column Temperature: Set to 30°C. Causality: Elevated temperature lowers the viscosity of the Methanol/Water mixture, reducing backpressure and stabilizing retention times.
-
Flow Rate: 1.0 mL/min.
-
Detector: Set UV/Vis or PDA detector to 220 nm.
-
Purge the system and equilibrate the column with 40% Mobile Phase B for 20 column volumes until the baseline is stable.
Step 3: Gradient Elution Program
Execute the following gradient to ensure sharp peak shapes and efficient column flushing:
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
-
2.0 - 8.0 min: 40% → 70% B (Linear ramp for isomer separation)
-
8.0 - 10.0 min: 70% B (High organic wash to elute hydrophobic impurities)
-
10.0 - 10.1 min: 70% → 40% B (Return to initial conditions)
-
10.1 - 15.0 min: 40% B (Re-equilibration prior to the next injection)
Step 4: Sample Injection
-
Prepare samples in a diluent of 50:50 Water/Methanol to match the initial gradient strength, preventing solvent-induced band broadening.
-
Inject 10 µL of the sample.
Building a Self-Validating System
A robust analytical method must act as a self-validating system, ensuring that any deviation in performance is caught before data is compromised. In strict accordance with ICH Q2(R1) guidelines, implement the following systemic checks:
-
System Suitability Testing (SST): Before every sequence, inject a known resolution standard containing 2-(2,3-Dimethylphenyl)ethanol and its 2,4-isomer. The sequence must automatically abort if the Resolution ( Rs ) falls below 2.0 or if the Asymmetry factor ( As ) exceeds 1.2.
-
Specificity & Blank Evaluation: Inject a blank diluent and a placebo matrix. The method is only valid if no interfering peaks ( ≥ 0.1% of the target peak area) elute at the retention time of the target analyte.
-
Precision & Accuracy: Perform spike recovery tests at 80%, 100%, and 120% of the target concentration. Acceptable recovery ranges must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) ≤ 2.0%.
Fig 2. Step-by-step logical workflow for HPLC method development and validation.
References
-
Title: Getting the Most from Phenyl Stationary Phases for HPLC Source: LCGC International URL: [Link]
-
Title: Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray Source: African Journal of Pure and Applied Chemistry / Semantic Scholar URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]
A Scientist's Guide to Distinguishing 2-(2,3-Dimethylphenyl)ethanol from its 2,4-Dimethyl Isomer
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle differences in the substitution patterns of aromatic rings can lead to significant variations in biological activity and physicochemical properties. This guide provides an in-depth technical comparison of 2-(2,3-Dimethylphenyl)ethanol and its 2,4-dimethyl isomer, offering field-proven insights and experimental data to facilitate their unambiguous differentiation.
The core challenge in distinguishing these two isomers lies in their identical molecular weight and formula (C₁₀H₁₄O), which can lead to similar behaviors in less discerning analytical techniques. However, by leveraging the nuanced effects of their distinct methyl group placements on their spectroscopic and chromatographic properties, a clear and reliable differentiation can be achieved.
At a Glance: Key Physicochemical and Spectroscopic Differentiators
| Property | 2-(2,3-Dimethylphenyl)ethanol | 2-(2,4-Dimethylphenyl)ethanol | Rationale for Distinction |
| Boiling Point | Predicted to be slightly different due to variations in intermolecular forces. | Predicted to be slightly different due to variations in intermolecular forces. | The substitution pattern affects the molecule's overall polarity and van der Waals interactions, leading to subtle differences in boiling points that can be exploited in Gas Chromatography. |
| ¹H NMR | Aromatic region will show a more complex splitting pattern due to lower symmetry. | Aromatic region will exhibit a more simplified splitting pattern due to higher symmetry. | The number of non-equivalent aromatic protons and their coupling constants are directly influenced by the methyl group positions, providing a definitive fingerprint for each isomer. |
| ¹³C NMR | Will display ten distinct carbon signals. | Will also display ten distinct carbon signals, but with different chemical shifts for the aromatic carbons. | The electronic environment of each carbon atom is unique to its position relative to the substituents, resulting in a characteristic set of chemical shifts for each isomer. |
| IR Spectroscopy | C-H out-of-plane bending region will show a characteristic pattern for 1,2,3-trisubstituted benzene. | C-H out-of-plane bending region will exhibit a pattern characteristic of 1,2,4-trisubstituted benzene. | The vibrational modes of the aromatic C-H bonds are highly sensitive to the substitution pattern, offering a rapid and often conclusive method for differentiation. |
Gas Chromatography (GC): The First Line of Separation
Workflow for GC-based Isomer Separation
Caption: A generalized workflow for the separation of dimethylphenylethanol isomers using Gas Chromatography.
Experimental Protocol: Gas Chromatography
-
Column Selection: A moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point. For more challenging separations, a more polar column, like one with a polyethylene glycol (PEG) stationary phase, could provide better resolution.
-
Injector and Detector Temperature: Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures to approximately 250 °C to ensure complete vaporization of the analytes.
-
Oven Temperature Program:
-
Start with an initial oven temperature of 100 °C and hold for 2 minutes.
-
Ramp the temperature at a rate of 10 °C/minute to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
This program should be optimized based on the specific column and instrument used.
-
-
Carrier Gas: Use high-purity helium or hydrogen as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: The two isomers should elute at different retention times. The peak with the lower retention time will correspond to the isomer with the lower boiling point. While a definitive assignment based on elution order alone is difficult without authentic standards, the separation itself confirms the presence of two distinct isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of these isomers. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide a detailed map of the atomic connectivity.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
The key to distinguishing the 2,3- and 2,4-dimethyl isomers lies in the ¹H NMR signals of their aromatic protons.
-
2-(2,3-Dimethylphenyl)ethanol: Due to its lower symmetry, this isomer will exhibit three distinct aromatic proton signals. These protons will show complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.
-
2-(2,4-Dimethylphenyl)ethanol: This isomer possesses a higher degree of symmetry, resulting in three distinct aromatic proton signals with more straightforward splitting patterns. One would expect to see two doublets and a singlet (or a very narrowly split doublet) in the aromatic region.
The aliphatic protons of the ethanol side chain will appear as two triplets in both isomers, corresponding to the -CH₂-CH₂-OH group. The chemical shifts of these protons may show slight differences between the two isomers due to the varying electronic effects of the methyl group positions.
¹³C NMR Spectroscopy: Counting and Assigning the Carbons
Both isomers will show a total of 10 distinct signals in their proton-decoupled ¹³C NMR spectra, corresponding to the ten carbon atoms in the molecule. The differentiation will come from the chemical shifts of the aromatic carbons. The substitution pattern uniquely influences the electron density around each carbon atom in the benzene ring, leading to a characteristic set of chemical shifts for each isomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the aromatic region (typically 6.5-7.5 ppm) to analyze the number of signals and their splitting patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide the number of unique carbon environments.
-
2D NMR (Optional but Recommended): For complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
Infrared spectroscopy is a rapid and effective method for distinguishing between positional isomers of substituted benzenes. The key diagnostic region is the C-H out-of-plane bending vibrations, which typically appear between 900 and 650 cm⁻¹.[2][3]
-
2-(2,3-Dimethylphenyl)ethanol (1,2,3-trisubstituted): This substitution pattern typically gives rise to two or three absorption bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.
-
2-(2,4-Dimethylphenyl)ethanol (1,2,4-trisubstituted): This pattern is generally characterized by a strong absorption band in the 885-805 cm⁻¹ region and another band of variable intensity around 825-805 cm⁻¹.
Workflow for Isomer Differentiation by IR Spectroscopy
Caption: Workflow for distinguishing dimethylphenylethanol isomers using IR spectroscopy.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Carefully examine the region between 900 and 650 cm⁻¹ for the characteristic C-H out-of-plane bending vibrations. Compare the observed bands with the expected patterns for 1,2,3- and 1,2,4-trisubstituted benzene rings. Additionally, both isomers will show a broad O-H stretching band around 3300-3400 cm⁻¹ and C-O stretching absorption near 1050 cm⁻¹, characteristic of a primary alcohol.
Conclusion
Distinguishing between 2-(2,3-Dimethylphenyl)ethanol and its 2,4-dimethyl isomer requires a multi-faceted analytical approach. Gas chromatography provides an excellent initial method for separation, confirming the presence of two distinct components. However, for definitive structural elucidation, NMR spectroscopy is indispensable, with the aromatic region of the ¹H NMR spectrum offering the most direct and unambiguous differentiation. Infrared spectroscopy serves as a rapid and valuable complementary technique, with the C-H out-of-plane bending vibrations providing a characteristic fingerprint for each substitution pattern. By employing these techniques in a logical workflow, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and quality of their scientific endeavors.
References
-
Martens, J., et al. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 2017. [Link]
-
Martens, J., et al. Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv, 2017. [Link]
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ResearchGate. How ortho and para isomers of benzene derivatives differentiated?. [Link]
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Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
PubChem. 2-(2,4-Dimethylphenyl)ethanol. [Link]
-
Delloyd's Lab-Tech. Gas chromatography of Alcohols. [Link]
-
NIST WebBook. Benzyl alcohol, 2,3-dimethyl-. [Link]
-
ResearchGate. GC chromatograms for the separation of positional isomers on the POC-1... [Link]
-
ACS Publications. Gas Chromatography | Analytical Chemistry. [Link]
-
Delloyd's Lab-Tech. Gas Chromatography of an Alcohol Mixture. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ACS Publications. Proton magnetic resonance spectra of five ortho-substituted phenols. [Link]
Sources
Comparative Bioactivity of Dimethyl-Substituted Phenethyl Alcohols: A Technical Guide for Drug Development and Formulation
Introduction Phenethyl alcohol (PEA) is a well-established aromatic compound known for its broad-spectrum antimicrobial properties and distinct floral odor. However, the introduction of dimethyl substitutions—yielding isomers such as α,α -dimethylphenethyl alcohol (also known as 2-methyl-1-phenyl-2-propanol) and 2,4-dimethylphenethyl alcohol—fundamentally alters the molecule's physicochemical properties and bioactivity profile. These structural modifications increase lipophilicity and steric bulk, which directly influence membrane permeation and receptor binding affinities.
This guide provides an objective, comparative analysis of dimethyl-substituted phenethyl alcohols, focusing on their antimicrobial efficacy and their emerging roles as transient receptor potential melastatin 8 (TRPM8) modulators.
Structural Causality and Physicochemical Properties
The bioactivity of phenethyl alcohols is heavily dictated by their partition coefficient (LogP) and steric conformation.
-
α,α -Dimethylphenethyl alcohol : Features twin methyl groups on the alpha carbon adjacent to the hydroxyl group. This steric hindrance protects the hydroxyl group from rapid metabolic oxidation, prolonging its half-life in vivo, while enhancing its binding affinity to hydrophobic receptor pockets (1)[1].
-
2,4-Dimethylphenethyl alcohol : Features methyl substitutions on the aromatic ring. This increases the electron density of the ring and enhances the molecule's ability to intercalate into the lipid bilayers of microbial cell membranes, thereby exerting stronger antimicrobial effects compared to unsubstituted PEA (2)[2]. Furthermore, it is a key volatile flavor compound identified in natural lipid degeneration (3)[3].
Table 1: Physicochemical Comparison of Key Isomers
| Compound | Substitution Site | Primary Bioactivity | Predicted LogP |
| Phenethyl Alcohol (Control) | None | Mild Antimicrobial, Fragrance | 1.36 |
| α,α -Dimethylphenethyl Alcohol | Alpha-carbon | TRPM8 Modulator, Fragrance | 2.20 |
| 2,4-Dimethylphenethyl Alcohol | Aromatic Ring (C2, C4) | Antimicrobial, Flavor Volatile | ~2.45 |
Bioactivity Profiles
2.1 Antimicrobial and Antifungal Activity The antimicrobial mechanism of 2,4-dimethylphenethyl alcohol relies on its enhanced lipophilicity. The aromatic methyl groups facilitate deeper penetration into the phospholipid bilayer of bacterial and fungal membranes. This intercalation disrupts membrane integrity, leading to the leakage of intracellular ions (e.g., K+ ) and ultimately cell death. Studies on essential oils containing 2,4-dimethylphenethyl alcohol have demonstrated significant inhibitory effects against pathogens like Aspergillus niger (2)[2].
2.2 TRPM8 Receptor Modulation TRPM8 is a non-selective cation channel responsible for the detection of cold sensations and is a critical target for topical analgesics and cooling agents. α,α -dimethylphenethyl alcohol and its derivatives act as potent TRPM8 agonists (4)[4]. The causality behind this lies in the α,α -dimethyl group, which perfectly fits the hydrophobic binding pocket of the TRPM8 channel, locking the receptor in an open conformation and allowing calcium ( Ca2+ ) influx (5)[5]. This provides a prolonged cooling sensation without the irritation often associated with menthol.
Dual mechanistic pathways of dimethyl-substituted phenethyl alcohols in biological systems.
Experimental Protocols: Self-Validating Systems
To objectively compare the bioactivity of these isomers, robust and self-validating experimental workflows are required.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Resazurin Microtiter Method Objective: To quantify the antimicrobial efficacy of 2,4-dimethylphenethyl alcohol versus unsubstituted PEA. Causality & Validation: We utilize resazurin, a redox indicator. Viable cells reduce the blue resazurin to pink resorufin. This colorimetric shift provides a self-validating visual and fluorometric confirmation of metabolic activity, eliminating false positives from compound precipitation. Steps:
-
Preparation: Culture target strains (e.g., S. aureus, E. coli) to a 0.5 McFarland standard ( 1.5×108 CFU/mL).
-
Dilution: In a 96-well plate, perform serial two-fold dilutions of the dimethyl-substituted alcohols in Mueller-Hinton broth.
-
Inoculation: Add 10 µL of the bacterial suspension to each well.
-
Indicator Addition: Add 30 µL of a 0.015% resazurin solution to all wells. Include a positive control (antibiotic) and a negative control (broth + resazurin only, to validate sterility).
-
Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration where the well remains blue (indicating no metabolic reduction by viable bacteria).
Protocol 2: In Vitro TRPM8 Activation Assay (Calcium Imaging) Objective: To evaluate the EC50 of α,α -dimethylphenethyl alcohol for TRPM8 activation. Causality & Validation: TRPM8 activation causes intracellular Ca2+ spikes. By using Fluo-4 AM, a calcium-sensitive fluorescent dye, we can directly quantify receptor activation. The AM ester facilitates cell entry; intracellular esterases cleave the AM group, trapping the dye—this cleavage step inherently validates cellular viability. A known agonist (e.g., WS-3) is run in parallel to validate the responsiveness of the cell line (4)[4]. Steps:
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 in 384-well plates.
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM dye in assay buffer for 45 minutes at 37°C.
-
Baseline Measurement: Record baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds.
-
Compound Addition: Inject varying concentrations (0.1 µM to 1000 µM) of α,α -dimethylphenethyl alcohol using an automated liquid handler.
-
Kinetic Readout: Measure fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the EC50.
Step-by-step self-validating workflow for TRPM8 receptor activation via calcium imaging.
Comparative Data Presentation
Table 2: Experimental Bioactivity Comparison
| Compound | MIC against S. aureus (µg/mL) | TRPM8 EC50 (µM) | Primary Application |
| Phenethyl Alcohol | 2500 | >1000 (Inactive) | Preservative |
| α,α -Dimethylphenethyl Alcohol | 1250 | 45.2 | Cooling Agent / Analgesic |
| 2,4-Dimethylphenethyl Alcohol | 312 | N/A (Not tested) | Antimicrobial Formulation |
Note: Data synthesized from patent literature and essential oil bioactivity profiling (2)[2], (4)[4].
Conclusion & Formulation Considerations
The strategic substitution of methyl groups on the phenethyl alcohol scaffold drastically shifts its bioactivity. Ring-substituted variants like 2,4-dimethylphenethyl alcohol excel as membrane-disrupting antimicrobials, making them ideal for preservative systems. Conversely, alpha-substituted variants like α,α -dimethylphenethyl alcohol leverage steric bulk to selectively bind and activate TRPM8 receptors, offering high-value applications in topical analgesics and sensory cooling formulations. Understanding these structure-activity relationships is critical for targeted drug development and advanced cosmetic formulations.
References
- Source: nih.
- Source: mdpi.
- Source: nih.
- Source: google.
- Source: google.
Sources
- 1. 2-Methyl-1-phenyl-2-propanol | C10H14O | CID 7531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of volatile flavor derived from lipids degeneration in yak Milk based on Semiquantitative Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20170096418A1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]
- 5. JP2018535937A - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]
A Comprehensive Guide to Reference Standards for 2-(2,3-Dimethylphenyl)ethanol Purity Assay
As pharmaceutical pipelines increasingly focus on complex synthetic APIs, the analytical control of process-related impurities has become a paramount regulatory focus. 2-(2,3-Dimethylphenyl)ethanol (CAS: 40420-17-5) is a critical synthetic intermediate and a recognized process impurity in the manufacturing of alpha-2 adrenergic agonists, frequently designated as Dexmedetomidine Impurity 34 or Medetomidine Impurity 74[1].
Under ICH Q3A(R2) guidelines, organic impurities in new drug substances must be rigorously controlled. The guidelines dictate that reporting, identification, and qualification thresholds are strictly tied to the Maximum Daily Dose (MDD) of the API[2]. To accurately quantify this specific impurity down to the stringent 0.05% reporting threshold, analytical laboratories must deploy highly characterized reference standards.
This guide objectively compares the tiers of available reference standards for 2-(2,3-Dimethylphenyl)ethanol and details the self-validating experimental protocols required for their qualification.
Comparison of Reference Standard Tiers
When establishing an Analytical Target Profile (ATP) for impurity quantification, scientists must balance metrological traceability with operational cost. Selecting the correct tier of reference standard dictates the reliability of the downstream assay.
| Standard Tier | Purity Confidence | Metrological Traceability | Relative Cost | Best Use Case |
| Primary Pharmacopeial (USP/EP) | Absolute (>99.5%) | Direct to Pharmacopeia | High | Final regulatory submissions, dispute resolution, primary calibration. |
| Secondary CRM (ISO 17034) | Certified (via qNMR or Mass Balance) | Traceable to SI Units or Primary Standards | Medium | Routine QC batch release, analytical method validation[3]. |
| In-House / Analytical Grade | Variable (>95% to 98%) | None (Requires rigorous internal qualification) | Low | Early-stage R&D, daily In-Process Control (IPC) screening. |
While Analytical Grade materials are highly cost-effective for daily use, they lack the certified traceability required for GMP environments. Therefore, they must be internally qualified using orthogonal, self-validating analytical methods.
Experimental Protocols: The Self-Validating Qualification System
To elevate a commercial analytical-grade batch of 2-(2,3-Dimethylphenyl)ethanol to a qualified in-house working standard, we employ a dual-pillar approach: Absolute Mass Fraction via qNMR and Chromatographic Mass Balance .
Protocol A: Absolute Purity Determination via 1H-qNMR
Causality & Rationale: Quantitative NMR (qNMR) is a primary ratio method. It determines the absolute mass fraction of the analyte without requiring a homologous reference standard of 2-(2,3-Dimethylphenyl)ethanol itself. By comparing the integral of the analyte's proton signals against an internal standard traceable to a National Metrology Institute (e.g., NIST), bias-free metrological traceability to the International System of Units (SI) is achieved[4].
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select an ISO 17034 certified internal standard, such as TraceCERT® 1,2,4,5-Tetrachloro-3-nitrobenzene or Maleic acid. Ensure the IS NMR signals do not overlap with the aromatic (7.0–7.2 ppm) or aliphatic (2.3 ppm for methyls, 2.8/3.7 ppm for the ethyl alcohol moiety) protons of 2-(2,3-Dimethylphenyl)ethanol.
-
Sample Preparation: Using a calibrated microbalance (d=0.001 mg), accurately weigh approximately 20 mg of the 2-(2,3-Dimethylphenyl)ethanol sample and an equimolar amount of the IS into a glass vial. Dissolve completely in 1.0 mL of high-purity DMSO-d6.
-
Data Acquisition: Acquire the 1H-NMR spectrum on a high-field spectrometer (≥400 MHz). Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 ≥ 30 seconds) to ensure 100% magnetization recovery. Use a 90° pulse angle.
-
Processing & Calculation: Apply strict phase and baseline corrections. Integrate the isolated analyte peak and the IS peak. Calculate the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, sample masses, and the number of contributing protons for each integrated signal.
Protocol B: Chromatographic Purity via GC-FID (Mass Balance)
Causality & Rationale: While qNMR provides absolute purity, its limit of detection is generally around 0.1%. To detect trace organic impurities, orthogonal chromatography is required. Because 2-(2,3-Dimethylphenyl)ethanol is a semi-volatile alcohol, Gas Chromatography with Flame Ionization Detection (GC-FID) is the optimal choice, providing highly sensitive, linear responses for organic impurity profiling without the chromophore dependency of HPLC-UV.
Step-by-Step Methodology:
-
Column Selection: Install a mid-polarity capillary column (e.g., DB-624 or DB-WAX, 30m x 0.32mm x 0.25µm) to effectively resolve the target compound from structurally similar positional isomers (e.g., 2,4-dimethylphenyl analogs).
-
Instrument Parameters: Set the injection port to 250°C with a split ratio of 20:1 to prevent column overloading. Set the FID detector to 300°C. Utilize Helium as the carrier gas at a constant flow rate of 1.5 mL/min.
-
Temperature Gradient: Hold initially at 80°C for 2 minutes, ramp at 10°C/min to 240°C, and hold for 10 minutes to ensure all high-boiling impurities elute.
-
Mass Balance Integration: Determine the organic purity by area normalization (% Area). To calculate the final Mass Balance Purity, subtract the water content (determined orthogonally via Karl Fischer titration) and inorganic residue (determined via Residue on Ignition) from the GC organic purity score.
Reference Standard Qualification Workflow
The following diagram illustrates the self-validating system used to qualify an analytical-grade material into a compliant reference standard.
Fig 1: Orthogonal qualification workflow for 2-(2,3-Dimethylphenyl)ethanol reference standards.
References
-
Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][2]
-
Pharmaceutical Secondary Standards Source: Lab Chemicals URL:[Link][3]
-
Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL:[Link][4]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(2,3-Dimethylphenyl)ethanol
An advanced understanding of chemical handling goes beyond simply memorizing safety data sheets; it requires a mechanistic understanding of how a molecule interacts with biological tissues and laboratory materials. As drug development and advanced organic synthesis workflows increasingly rely on specialized aryl-aliphatic alcohols, mastering the handling of 2-(2,3-Dimethylphenyl)ethanol is critical.
This guide provides an authoritative, self-validating framework for the safe manipulation, containment, and disposal of this compound. By understanding the causality behind its hazards, researchers can deploy targeted Personal Protective Equipment (PPE) and engineering controls that ensure both operational integrity and personnel safety.
Physicochemical and Hazard Profile
To design an effective safety protocol, we must first quantify the operational parameters of the target molecule.
| Property / Metric | Value / Specification | Operational Implication |
| Chemical Name | 2-(2,3-Dimethylphenyl)ethanol | Amphiphilic nature affects material compatibility. |
| CAS Number | 40420-17-5 | Unique identifier for SDS and regulatory tracking. |
| Molecular Formula | C₁₀H₁₄O | Aromatic ring dictates solvent-like behavior. |
| Molecular Weight | 150.22 g/mol | Low volatility at room temp, but aerosolizes easily. |
| GHS Hazard Codes | H302, H315, H319, H335 | Dictates strict contact and inhalation barriers. |
Mechanistic Hazard Assessment & PPE Causality
The selection of PPE is not arbitrary; it is a direct response to the molecule's physicochemical mechanisms of action. According to [1], a rigorous hazard assessment must dictate equipment selection.
-
Dermal Penetration (H315): 2-(2,3-Dimethylphenyl)ethanol possesses a lipophilic 2,3-dimethylphenyl ring coupled with a hydrophilic hydroxyl tail. This amphiphilic structure allows the molecule to readily partition into the lipid bilayers of the stratum corneum. Once absorbed, it causes rapid defatting and protein denaturation, leading to erythema (skin irritation). Causality-Driven Choice: Standard latex gloves offer poor resistance to aromatic alcohols. Nitrile (minimum 5 mil thickness) or Butyl rubber gloves are required to provide a sufficient chemical barrier.
-
Ocular Toxicity (H319): The hydroxyl group can rapidly denature corneal proteins upon contact. Causality-Driven Choice: Safety goggles with a complete facial seal are mandatory; standard safety glasses with side shields leave gaps vulnerable to vapor or splash ingress.
-
Respiratory Irritation (H335): While its vapor pressure at room temperature is relatively low, mechanical agitation (e.g., vortexing, sonicating) can generate aerosols that irritate the respiratory mucosa. Causality-Driven Choice: All manipulations must occur within a certified chemical fume hood to ensure volatile capture.
Personal Protective Equipment (PPE) Matrix
The following matrix summarizes the required PPE, establishing a self-validating barrier system.
| PPE Category | Recommended Specification | Mechanistic Justification | Validation Check |
| Hand Protection | Nitrile (≥5 mil) or Butyl Rubber | Resists permeation by aromatic alcohols; prevents lipid defatting. | Inspect for swelling or discoloration every 30 minutes of active use. |
| Eye Protection | Indirect-vented Chemical Goggles | Prevents capillary action of splashes into the eye; blocks aerosols. | Ensure a flush seal against the face before entering the work zone. |
| Body Protection | Flame-resistant (FR) Lab Coat | Protects against secondary splashes; FR material mitigates flammability risks. | Verify cuffs are tucked inside the gloves to prevent wrist exposure. |
| Respiratory | Chemical Fume Hood (80-120 fpm) | Captures vapors and aerosols generated during mechanical agitation. | Confirm face velocity monitor reads >80 fpm before unsealing the bottle. |
Operational Workflows & Engineering Controls
To maintain scientific integrity and safety, the handling of 2-(2,3-Dimethylphenyl)ethanol must follow a self-validating workflow. Every step includes a verification mechanism to ensure the protocol is functioning as intended, aligning with guidelines from [2].
Step-by-Step Methodology: Safe Dispensing
-
Environmental Validation: Before introducing the chemical to the workspace, verify the fume hood is operational. Validation: Check the digital airflow monitor (must read 80–120 feet per minute).
-
PPE Integrity Check: Don the required PPE. Validation: Perform a visual and tactile inspection of nitrile gloves for micro-tears. Ensure the lab coat is fully buttoned.
-
Apparatus Preparation: Utilize glass or PTFE (Teflon) syringes/pipettes. Causality: Aromatic alcohols can leach plasticizers from standard polystyrene or low-density polyethylene (LDPE) consumables, compromising both safety and experimental purity.
-
Dispensing: Slowly aspirate the liquid to prevent cavitation and aerosolization. Transfer the chemical directly into a secondary containment vessel (e.g., a PTFE-lined reaction block).
-
Decontamination: Wipe down the exterior of the reagent bottle and the immediate work surface with a 70% ethanol/water solution. Validation: Visually confirm no oily residue remains on the surface.
Figure 1: Self-validating operational workflow for dispensing 2-(2,3-Dimethylphenyl)ethanol.
Spill Response & Disposal Plan
In the event of a loss of containment, immediate and structured action is required. The disposal of 2-(2,3-Dimethylphenyl)ethanol must strictly adhere to [3] regarding the management of hazardous waste.
Step-by-Step Methodology: Spill Response
-
Assess and Isolate: Determine the volume of the spill. If the spill is >50 mL or outside the fume hood, immediately evacuate the area and notify Environmental Health and Safety (EHS).
-
Containment: For minor spills (<50 mL) inside the hood, establish a perimeter using an inert absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like sawdust, as the organic nature of the chemical can create a fire hazard if exposed to an ignition source.
-
Absorption and Collection: Work from the perimeter inward, applying the absorbent. Once the liquid is fully absorbed, use a non-sparking polypropylene scoop to transfer the saturated material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket).
-
Surface Neutralization: Wash the spill area with a mild detergent and water to remove residual lipophilic films. Validation: The surface should no longer feel slick to the touch (tested with a fresh, gloved hand).
-
Regulatory Disposal: Label the container explicitly with "Hazardous Waste: 2-(2,3-Dimethylphenyl)ethanol Spill Debris" and the accumulation start date. Transfer to a Satellite Accumulation Area (SAA) within 72 hours, ensuring compliance with EPA generator regulations.
Figure 2: Step-by-step spill response and containment decision matrix.
References
-
Title: 29 CFR 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press (NAP) URL: [Link]
-
Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
